JNJ-1289
Beschreibung
Eigenschaften
Molekularformel |
C16H12N4OS |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
4-[(4-imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C16H12N4OS/c21-12-6-4-11(5-7-12)18-16-19-13(10-22-16)14-9-17-15-3-1-2-8-20(14)15/h1-10,21H,(H,18,19) |
InChI-Schlüssel |
NAJHZKDVMWYLOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
No Publicly Available Information on the Mechanism of Action for JNJ-1289
As of November 2025, there is no publicly available scientific literature, clinical trial data, or corporate pipeline information detailing the mechanism of action for a compound designated as JNJ-1289. Searches for this specific identifier do not yield any relevant results in established databases of pharmaceutical development.
It is possible that this compound is an internal preclinical designation that has not yet been disclosed publicly, has been discontinued, or is an erroneous identifier. Johnson & Johnson's (J&J) clinical trial and pipeline disclosures reference numerous other compounds, but not this compound.
While a detailed guide on this compound cannot be provided, this report offers an in-depth look at the publicly available information for other neurological and oncological compounds developed by Janssen, the pharmaceutical companies of Johnson & Johnson, to illustrate the typical data and understanding of a drug's mechanism of action.
Illustrative Mechanisms of Action for Other Janssen Compounds
To provide context on how the mechanism of action for a Janssen compound is typically characterized, below are summaries for other molecules with available data.
JNJ-78911118: A Selective GluN2A Antagonist
JNJ-78911118 is a centrally-penetrant, selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] Non-selective NMDA receptor antagonists are known to produce rapid antidepressant effects, but are associated with significant side effects. The therapeutic hypothesis for JNJ-78911118 is that by selectively targeting the GluN2A subunit, it may offer a similar efficacy profile with improved tolerability.[1]
-
In Vitro Activity : JNJ-78911118 blocks GluN1/2A receptors with an IC₅₀ of 44 nM and demonstrates selectivity against GluN1/2B, 2C, and 2D receptors.[1]
-
Target Engagement : Systemic administration in animal models leads to concentration-dependent receptor occupancy.[1]
-
Downstream Effects : The compound has been shown to increase prefrontal cortex monoamine levels in wild-type mice, an effect not observed in GluN2A knockout mice.[1] It also blocks theta burst-induced long-term potentiation (LTP) in the hippocampus, increases dendritic complexity and synapse number in vitro, and increases miniature excitatory postsynaptic current (mEPSC) frequency in rat cortical neurons in vivo.[1]
-
In Vitro Characterization : The pharmacology and mechanism of action of JNJ-78911118 were assessed using fluorescence, voltage clamp, and radioligand binding assays.[1]
-
Target Engagement and Neurotransmitter Levels : Ex vivo receptor autoradiography was used to measure target engagement, while microdialysis was employed to measure effects on monoamine levels in the rat prefrontal cortex.[1]
-
Synaptic Plasticity : Synaptogenesis assays and patch-clamp studies were utilized to demonstrate the effects on synaptic plasticity.[1]
-
Safety and Toxicity : Cardiovascular safety and potential for neurotoxicity (specifically Olney's lesions) were assessed in rats. While no Olney's lesions were observed, acute increases in heart rate and blood pressure were noted.[1]
Caption: Simplified signaling pathway for JNJ-78911118.
JNJ-6372 (Amivantamab): An EGFR-MET Bispecific Antibody
JNJ-61186372, also known as Amivantamab, is an EGFR-mesenchymal epithelial transition factor (MET) bispecific antibody.[2] It is designed to target activating and resistant EGFR mutations and MET mutations and amplifications in non-small cell lung cancer (NSCLC).[2] Specifically, it has shown promise in patients with EGFR Exon 20 insertion mutations, a group that is generally insensitive to EGFR tyrosine kinase inhibitor (TKI) treatments.[2]
-
Indication : Amivantamab is being investigated for the treatment of patients with metastatic NSCLC with EGFR Exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.[2]
-
Regulatory Status : The U.S. FDA granted Breakthrough Therapy Designation for this indication.[2]
-
Clinical Trial : The designation was supported by data from a Phase 1, first-in-human, open-label, multicenter study (NCT02609776) evaluating the safety, pharmacokinetics, and preliminary efficacy of amivantamab as a monotherapy and in combination with lazertinib, a third-generation EGFR TKI.[2]
JNJ-70218902: An Investigational Immunotherapy
JNJ-70218902 is an investigational drug that, based on preclinical studies, functions by attaching to cancer cells and activating immune cells to eliminate these cancer cells.[3]
-
Target Indication : A clinical trial (NCT04397276) is evaluating JNJ-70218902 in participants with advanced solid tumors, specifically metastatic castration-resistant prostate cancer (mCRPC).[3]
-
Study Design : The study is divided into two parts: Part 1 is a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and maximum tolerated dose (MTD), and Part 2 is a dose-expansion phase to further evaluate the safety at the RP2D.[3]
JNJ-64042056: A Liposomal Active Immunotherapy for Alzheimer's Disease
JNJ-64042056 is described as a liposomal active immunotherapy designed to stimulate the patient's immune system to generate antibodies against pathological forms of the tau protein, a hallmark of Alzheimer's disease (AD).[4]
-
Target Population : The therapy is being studied in individuals with preclinical Alzheimer's disease.[4]
-
Primary Goal : The main objective of the clinical study (ISRCTN78730935) is to assess the efficacy of JNJ-64042056 compared to a placebo in slowing cognitive decline.[4] The primary endpoint for a related study (NCT06544616) is the effect on the Preclinical Alzheimer's Cognitive Composite 5 (PACC-5).[5]
-
Study Design : The study is a long-term, double-blind, placebo-controlled trial where participants receive intramuscular injections over a period of approximately 48 months.[4]
References
- 1. Pharmacological characterisation of JNJ-78911118, a novel, centrally-penetrant, selective GluN2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janssen Announces U.S. FDA Breakthrough Therapy Designation Granted for JNJ-6372 for the Treatment of Non-Small Cell Lung Cancer [jnj.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ISRCTN [isrctn.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
JNJ-1289: A Technical Overview of a Novel Allosteric hSMOX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of JNJ-1289, a potent and selective allosteric inhibitor of human spermine oxidase (hSMOX). The information presented is based on publicly available scientific literature and aims to be a valuable resource for professionals in the field of drug discovery and development.
Introduction to hSMOX and its Therapeutic Potential
Human spermine oxidase (hSMOX) is a flavin-dependent enzyme that plays a critical role in the catabolism of polyamines, specifically catalyzing the oxidation of spermine to spermidine.[1][2] This process, while essential for maintaining polyamine homeostasis, also generates hydrogen peroxide (H₂O₂) and an unstable aldehyde, 3-aminopropanal, which can degrade to the highly toxic acrolein. Dysregulation of hSMOX activity and the subsequent increase in its byproducts have been implicated in various pathological conditions, including cancer, inflammation, and neurological disorders.[1][3][4] Consequently, the development of potent and selective hSMOX inhibitors has emerged as a promising therapeutic strategy.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign designed to discover novel inhibitors of hSMOX.[1][5] This effort led to the identification of 4-((4-imidazo[1,2,α]pyridine-3-ylthiazol-2-yl)amino)phenol, subsequently named this compound, as a highly potent inhibitor of the enzyme.[5]
High-Throughput Screening (HTS)
The HTS assay was designed to detect the enzymatic activity of hSMOX by measuring the production of hydrogen peroxide (H₂O₂), a direct product of the hSMOX-catalyzed reaction.[5] The assay utilized a reagent that measures H₂O₂ concentration, enabling a robust and miniaturized screening format.[5]
Mechanism of Action: Allosteric Inhibition
Subsequent structural and biochemical studies revealed that this compound inhibits hSMOX through a unique allosteric mechanism.[1] The co-crystal structure of hSMOX in complex with this compound, resolved at 2.1 Å, showed that the inhibitor binds to a site distinct from the active site.[1][5] This allosteric binding provides a high degree of selectivity for hSMOX over other related flavin-dependent amine oxidases.[1][5]
Time-Dependent Inhibition
This compound exhibits time-dependent inhibition of hSMOX.[3] Initial binding of this compound to hSMOX forms a weak complex, which is then followed by a slower isomerization of the enzyme-inhibitor complex to a more tightly bound state.[6] This two-step binding mechanism contributes to its potent inhibitory activity.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available in vitro studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Enzyme | Substrate | Substrate Concentration | Enzyme Concentration | Reference |
| IC₅₀ | 50 nM | hSMOX | Spermine | 30 µM | 2.5 nM | [3][6] |
| IC₅₀ | >2 µM | hPAOX | N-Acetylspermine | 20 µM | 60 pM | [3][6] |
| IC₅₀ | >2 µM | LSD1 | H3K4me2 peptide | 8 µM | 10 nM | [3][6] |
Table 2: Time-Dependent Inhibition of hSMOX by this compound
| Pre-incubation Time | IC₅₀ | Enzyme | Substrate | Substrate Concentration | Enzyme Concentration | Reference |
| 0 hours | 127 nM | hSMOX | Spermine | 30 µM | 2.5 nM | [3][5] |
| 2 hours | 8 nM | hSMOX | Spermine | 30 µM | 2.5 nM | [3][5] |
Table 3: Biochemical and Biophysical Properties of this compound
| Parameter | Value | Method | Reference |
| Apparent Kᵢ | 1.4 µM | Enzyme kinetics | [6] |
| ΔTₘ | 11.3 °C | Thermal shift analysis | [3][5] |
Experimental Protocols
High-Throughput Screening (HTS) for hSMOX Inhibitors
A sensitive biochemical assay was developed for the high-throughput screening of hSMOX inhibitors.[5]
-
Principle: Detection of H₂O₂, a product of the hSMOX enzymatic reaction.[5]
-
Reagent: HyPerBlu was used to measure the concentration of H₂O₂.[5]
-
Assay Format: The assay was miniaturized to a 1536-well format.[5]
-
Assay Conditions: The apparent Kₘ value of spermine for hSMOX was determined to be 34 µM.[5]
-
Performance: The assay demonstrated robustness with Z' scores of 0.72 and signal-to-background values of 18.4 over multiple screening days.[5]
Thermal Shift Analysis
Thermal shift analysis was performed to assess the binding of this compound to hSMOX.[3]
-
Principle: Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tₘ).
-
Procedure: hSMOX was incubated with either this compound or a DMSO control. The change in Tₘ (ΔTₘ) was then measured.
-
Result: Incubation with this compound resulted in a significant stabilization of the hSMOX protein, with a ΔTₘ of 11.3 °C.[3][5]
Visualizations
Signaling Pathway
Caption: Polyamine catabolism pathway and the inhibitory action of this compound on hSMOX.
Experimental Workflow
Caption: Workflow for the discovery and characterization of this compound.
Development Status and Future Directions
While the discovery and initial characterization of this compound have been detailed in scientific literature, publicly available information regarding its further preclinical and clinical development is limited. The potent and selective profile of this compound, coupled with its novel allosteric mechanism of action, makes it a valuable tool for further investigating the role of hSMOX in disease and a promising lead for the development of novel therapeutics.
It is important to distinguish this compound from other compounds developed by Johnson & Johnson. For instance, JNJ-9350 is another potent hSMOX inhibitor from a different chemical series (pyrazolopyrimidines) that has shown cellular target engagement.[7][8] This highlights the active interest in targeting hSMOX for therapeutic intervention.
Further studies would be required to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in vivo, as well as its efficacy and safety in relevant disease models. Such data would be crucial for determining its potential for clinical development.
References
- 1. Structure of human spermine oxidase in complex with a highly selective allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Identification and Characterization of Novel, Small Molecule Inhibitor" by Amelia Bryn Furbish [medica-musc.researchcommons.org]
- 5. Structure of human spermine oxidase in complex with a highly selective allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-1289: A Comprehensive Technical Review of a Potent and Selective Human Spermine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-1289 is a potent, selective, and allosteric inhibitor of human spermine oxidase (hSMOX), a key enzyme in the polyamine catabolism pathway.[1] This document provides an in-depth technical overview of the function and characteristics of this compound, including its mechanism of action, quantitative biochemical data, and detailed experimental protocols. The information presented is intended to support further research and development efforts in the fields of oncology, inflammation, and other therapeutic areas where the modulation of polyamine metabolism is of interest.
Core Function and Mechanism of Action
This compound functions as a highly selective and potent inhibitor of human spermine oxidase (hSMOX).[1] hSMOX is a flavin-dependent enzyme that catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts. This enzymatic reaction is a critical step in the polyamine catabolism pathway, which regulates the intracellular concentrations of polyamines—ubiquitous polycations essential for cell growth, proliferation, and differentiation.
The mechanism of action of this compound is unique in that it is both a competitive and allosteric inhibitor of hSMOX.[1] It exhibits time-dependent inhibition, initially forming a weak, reversible complex with the enzyme, followed by a slower isomerization to a tightly bound, more stable enzyme-inhibitor complex.[1] This dual mechanism contributes to its high potency and selectivity.
Signaling Pathway Context
This compound directly targets a key node in the polyamine catabolic pathway. By inhibiting hSMOX, it prevents the conversion of spermine to spermidine and the associated production of reactive oxygen species (ROS) like hydrogen peroxide. The accumulation of spermine and the reduction of its catabolites can have significant downstream effects on cellular processes, including cell cycle progression, apoptosis, and inflammatory responses.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (nM) | Assay Conditions |
| hSMOX | 50 | 2.5 nM hSMOX, 30 µM Spermine |
| hPAOX | >2000 | 60 pM hPAOX, 20 µM N¹-acetylspermine |
| LSD1 | >2000 | 10 nM LSD1, 8 µM H3K4me2 peptide |
Data sourced from MedchemExpress and ResearchGate.[1]
Table 2: Time-Dependent Inhibition of hSMOX by this compound
| Pre-incubation Time | IC₅₀ (nM) | Apparent Kᵢ (µM) |
| 0 hours | 127 | 1.4 |
| 2 hours | 8 | Not Applicable |
Data reflects the shift in potency with increased pre-incubation time, characteristic of time-dependent inhibition.[1]
Table 3: Thermal Shift Assay Data
| Parameter | Value |
| ΔTₘ | 11.3 °C |
The change in melting temperature (ΔTₘ) indicates significant stabilization of the hSMOX protein upon binding of this compound.
Experimental Protocols
hSMOX Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory activity of this compound against hSMOX.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against human spermine oxidase (hSMOX).
Materials:
-
Purified recombinant hSMOX enzyme
-
Spermine (substrate)
-
This compound (inhibitor)
-
Horseradish peroxidase (HRP)
-
Luminol
-
Pargyline (MAO inhibitor)
-
Aminoguanidine (DAO inhibitor)
-
Glycine buffer (pH 8.0)
-
96-well microplate
-
Luminometer
Procedure:
-
Prepare a master mix containing HRP, luminol, pargyline, and aminoguanidine in glycine buffer.
-
Add the master mix to the wells of a 96-well plate.
-
Add a solution of hSMOX enzyme (final concentration ~2.5 nM) to the wells.
-
Add varying concentrations of this compound to the wells to generate a dose-response curve. A vehicle control (e.g., DMSO) should be included.
-
For time-dependent inhibition studies, pre-incubate the enzyme and inhibitor for a specified period (e.g., 0 or 2 hours) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, spermine (final concentration ~30 µM).
-
Immediately measure the chemiluminescence generated by the HRP-catalyzed oxidation of luminol, which is coupled to the production of H₂O₂ by hSMOX.
-
Integrate the chemiluminescent signal over a defined period (e.g., 20-60 seconds).
-
Plot the percentage of hSMOX activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol describes the methodology to assess the binding of this compound to hSMOX by measuring changes in the protein's thermal stability.
Objective: To determine the change in melting temperature (ΔTₘ) of hSMOX upon binding of this compound.
Materials:
-
Purified recombinant hSMOX enzyme
-
This compound
-
SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
Appropriate buffer for hSMOX
-
Real-time PCR instrument with a melt curve analysis module
Procedure:
-
Prepare a solution of purified hSMOX in a suitable buffer.
-
In separate reaction tubes or wells of a PCR plate, mix the hSMOX solution with either this compound or a vehicle control (e.g., DMSO).
-
Add the SYPRO Orange dye to each reaction.
-
Place the samples in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic core, resulting in an increase in fluorescence.
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal melting curve.
-
Calculate the ΔTₘ by subtracting the Tₘ of the control (hSMOX + vehicle) from the Tₘ of the sample (hSMOX + this compound).
Preclinical and Clinical Status
To date, there is no publicly available information on clinical trials specifically for this compound. A critical preclinical finding is that this compound did not demonstrate target engagement in a Cellular Thermal Shift Assay (CETSA) using human lung carcinoma (A549) cells. This suggests that while this compound is a potent inhibitor of purified hSMOX, its ability to engage the target within a cellular environment may be limited, potentially due to factors such as cell permeability or intracellular stability. Further investigation is required to understand the translational potential of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of human spermine oxidase with a unique time-dependent and allosteric mechanism of action. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers and drug developers interested in targeting the polyamine catabolism pathway. The lack of demonstrated cellular target engagement in initial studies highlights a key challenge that needs to be addressed in the future development of this or similar hSMOX inhibitors. Nevertheless, this compound remains a valuable tool for the in vitro study of hSMOX and the broader biological roles of polyamine metabolism.
References
JNJ-1289 Target Selectivity Profile
An initial search for "JNJ-1289" revealed that this compound is an inhibitor of human spermine oxidase (hSMOX). However, there is a significant body of public information available for another Johnson & Johnson investigational drug, JNJ-77242113 (also known as icotrokinra or JNJ-2113) , a selective oral peptide targeting the IL-23 receptor. Given the detailed information available for JNJ-77242113, this guide will focus on its target selectivity profile, assuming it is the intended subject of the query, and will also present the available data for this compound.
This compound is a potent, selective, competitive, and allosteric inhibitor of human spermine oxidase (hSMOX)[1][2].
Quantitative Data
| Target | IC50 | Notes |
| hSMOX | 50 nM | Potent inhibition[1][2]. |
| hPAOX | >2 µM | Selective over human polyamine oxidase[1]. |
| LSD1 | >2 µM | Selective over Lysine-specific demethylase 1[1]. |
Experimental Protocols
Detailed experimental protocols for the determination of the IC50 values are not extensively described in the provided search results. However, it is stated that this compound inhibits hSMOX activity in a time-dependent manner, initially forming a weak complex with an apparent Ki of 1.4 µM, followed by a slower isomerization to a tightly bound complex[1].
In-Depth Technical Guide: JNJ-77242113 (Icotrokinra)
Core Target and Mechanism of Action
JNJ-77242113, also known as icotrokinra, is a first-in-class, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor[3][4][5][6][7][8][9]. The IL-23 pathway is a critical driver of inflammation in several immune-mediated diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease[10][11]. By binding to the IL-23 receptor, icotrokinra prevents IL-23 from activating its downstream signaling pathway, which involves the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) and the subsequent production of pro-inflammatory cytokines like IL-17 and IL-22[3][10][11]. This targeted inhibition of the IL-23 pathway reduces the inflammatory response[3].
Quantitative Data: Binding Affinity and Potency
Icotrokinra demonstrates high affinity for the IL-23 receptor and potent inhibition of IL-23 signaling[4][7][9][10][11].
| Parameter | Value | Cell/System |
| Binding Affinity (KD) | 7.1 pM | IL-23 Receptor |
| IC50 (IL-23 Signaling) | 5.6 pM | Human cells[10][11]. |
| IC50 (IFNγ production) | 18.4 pM | NK cells[10]. |
| 11 pM | Whole blood from healthy donors[10]. | |
| 9 pM | Whole blood from psoriasis patients[10]. |
Target Selectivity
A key feature of icotrokinra is its high selectivity for the IL-23 receptor pathway over the closely related IL-12 signaling pathway[8][10][11]. Both IL-12 and IL-23 share a common p40 subunit, but their receptors and signaling pathways are distinct. Icotrokinra effectively inhibits IL-23-mediated signaling without impacting IL-12 signaling[10][11].
Experimental Protocols
Inhibition of IL-23-induced pSTAT3 Signaling:
-
Cells: Human peripheral blood mononuclear cells (PBMCs)[11].
-
Method: PBMCs are stimulated with IL-23 in the presence of varying concentrations of icotrokinra. The level of phosphorylated STAT3 (pSTAT3) is then measured to determine the inhibitory activity of the compound[11].
Inhibition of Cytokine Production:
-
System: Whole blood from healthy donors and psoriasis patients, or isolated Natural Killer (NK) cells[10][11].
-
Method: The whole blood or isolated cells are stimulated with IL-23 in the presence of different concentrations of icotrokinra. The production of downstream cytokines, such as Interferon-gamma (IFNγ), is then quantified to assess the potency of the inhibitor[10][11].
Visualizations
Caption: IL-23 Signaling Pathway Inhibition by Icotrokinra.
Caption: Workflow for pSTAT3 Inhibition Assay.
Clinical Development
Icotrokinra (JNJ-77242113) has undergone Phase 2 clinical trials for moderate-to-severe plaque psoriasis (FRONTIER 1 and FRONTIER 2) and has shown greater efficacy than placebo[4][6][12][13]. It is also being investigated for other IL-23-mediated diseases, including psoriatic arthritis and ulcerative colitis[10][14][15]. The drug has been generally well-tolerated in clinical studies[6][12]. Johnson & Johnson is advancing icotrokinra into Phase 3 development and has filed a New Drug Application (NDA) for plaque psoriasis[9][15].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 5. academic.oup.com [academic.oup.com]
- 6. An Oral Interleukin-23-Receptor Antagonist Peptide for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 8. researchgate.net [researchgate.net]
- 9. newswire.com [newswire.com]
- 10. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JNJ-77242113 for Plaque Psoriasis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. J&J Gears Up for Some Key New Drug Approvals and Launches | Nasdaq [nasdaq.com]
Navigating the Inflammatory Cascade: A Technical Overview of JNJ-61803534 (Formerly JNJ-1289) in Preclinical and Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a complex biological response implicated in a wide array of debilitating diseases. The discovery of novel therapeutic agents that can precisely modulate inflammatory pathways is a cornerstone of modern drug development. This technical guide provides an in-depth analysis of JNJ-61803534, a potent and selective oral inhibitor of the Retinoid-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation and function of Th17 cells. While the initial query referenced JNJ-1289, publicly available scientific literature extensively details the preclinical and early clinical development of JNJ-61803534 in the context of inflammation. This document will synthesize the available data on JNJ-61803534, focusing on its mechanism of action, preclinical efficacy in inflammatory models, and early clinical findings, thereby providing a comprehensive resource for researchers in the field.
Introduction: The Role of RORγt in Inflammation
The IL-23/Th17 signaling pathway is a critical driver of pathogenesis in numerous autoimmune and inflammatory diseases.[1][2] Th17 cells, a subset of T helper cells, are characterized by their production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. The differentiation and function of these cells are critically dependent on the nuclear receptor RORγt.[1][2] By acting as a master regulator of Th17 cell biology, RORγt represents a highly attractive therapeutic target for the treatment of a range of inflammatory conditions, including psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1][2] JNJ-61803534 is a small molecule inverse agonist of RORγt, designed to suppress the inflammatory cascade by inhibiting the production of Th17-associated cytokines.[1][2]
Mechanism of Action of JNJ-61803534
JNJ-61803534 functions as a potent and selective inverse agonist of RORγt.[1][2] This means it not only blocks the binding of natural ligands but also reduces the basal transcriptional activity of the receptor. This inhibitory action leads to a downstream suppression of RORγt-dependent gene expression, most notably the genes encoding for IL-17A, IL-17F, IL-22, and the IL-23 receptor (IL-23R).[1][2] The selectivity of JNJ-61803534 for RORγt over other related nuclear receptors, such as RORα and RORβ, is a key characteristic, minimizing the potential for off-target effects.[1][2]
Signaling Pathway of RORγt Inhibition by JNJ-61803534
Caption: RORγt signaling pathway and the inhibitory action of JNJ-61803534.
Preclinical Efficacy in Inflammatory Models
The anti-inflammatory effects of JNJ-61803534 have been evaluated in well-established animal models of human inflammatory diseases.
Mouse Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by T cell-dependent autoimmune joint inflammation.[1]
-
Model: Male DBA/1 mice were immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster immunization was given 21 days later.
-
Treatment: JNJ-61803534 was administered orally twice daily (BID) at doses of 10, 30, and 100 mg/kg, starting from the day of the booster immunization.
-
Endpoints: Clinical scores of arthritis (paw swelling, erythema, and joint rigidity) and histopathological analysis of the joints were assessed.
| Treatment Group | Dose (mg/kg, BID) | Maximum Inhibition of Clinical Score (%) | Inhibition of Total Histopathology Score (%) |
| Vehicle Control | - | 0 | 0 |
| JNJ-61803534 | 10 | Not reported | Not reported |
| JNJ-61803534 | 30 | ~50 | Not reported |
| JNJ-61803534 | 100 | ~90 | 94 |
Data synthesized from preclinical studies.[1][2]
Imiquimod-Induced Psoriasis-like Skin Inflammation Model
This model mimics key features of human psoriasis, a chronic inflammatory skin disease.
-
Model: A daily topical dose of imiquimod (IMQ) cream was applied to the shaved backs of mice for several consecutive days to induce psoriasis-like skin inflammation.
-
Treatment: JNJ-61803534 was administered orally at doses of 30 and 100 mg/kg.
-
Endpoints: Disease scores (erythema, scaling, and thickness of the back skin) and gene expression analysis of skin samples for RORγt-regulated genes (IL-17A, IL-17F, IL-22, and IL-23R) were evaluated.
| Treatment Group | Dose (mg/kg) | Reduction in Disease Score | Inhibition of RORγt-regulated Gene Expression |
| Vehicle Control | - | Baseline | Baseline |
| JNJ-61803534 | 30 | Significant dose-dependent reduction | Dose-dependent inhibition |
| JNJ-61803534 | 100 | Significant dose-dependent reduction | Dose-dependent inhibition |
Data synthesized from preclinical studies.[1]
Preclinical Experimental Workflow
Caption: Generalized workflow for preclinical efficacy studies of JNJ-61803534.
Early Clinical Development
Following promising preclinical results, JNJ-61803534 advanced to Phase 1 clinical trials in healthy human volunteers to assess its safety, pharmacokinetics (PK), and pharmacodynamics (PD).[1][2]
Phase 1 Single Ascending Dose (SAD) Study
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.
-
Participants: Healthy human volunteers.
-
Treatment: Single oral doses of JNJ-61803534 up to 200 mg.
-
Endpoints: Safety and tolerability, pharmacokinetic parameters (e.g., plasma concentration, half-life), and pharmacodynamic assessment of target engagement (ex vivo stimulated IL-17A production in whole blood).
| Parameter | Result |
| Safety | Well-tolerated in single ascending doses up to 200 mg. |
| Pharmacokinetics | Dose-dependent increases in exposure. Plasma half-life of 164 to 170 hours. |
| Pharmacodynamics | Dose-dependent inhibition of ex vivo stimulated IL-17A production in whole blood, demonstrating in vivo target engagement. |
Data synthesized from Phase 1 clinical trial results.[1][2]
Clinical Development Logic
Caption: Logical progression from preclinical to early clinical development.
Conclusion and Future Directions
JNJ-61803534 has demonstrated a promising profile as a potent and selective RORγt inverse agonist with significant anti-inflammatory activity in preclinical models of arthritis and psoriasis. The compound's ability to dose-dependently inhibit key Th17-mediated inflammatory pathways has been established. Early clinical data from a Phase 1 study in healthy volunteers have shown that JNJ-61803534 is well-tolerated and achieves dose-dependent target engagement. These findings support the continued investigation of JNJ-61803534 as a potential oral therapeutic for the treatment of autoimmune and inflammatory diseases. Further clinical studies in patient populations are warranted to establish its efficacy and long-term safety profile. The development of targeted oral therapies like JNJ-61803534 represents a significant advancement in the management of chronic inflammatory conditions, offering a potential alternative to injectable biologic agents.
References
Allosteric Inhibition of Human Spermine Oxidase (hSMOX) by JNJ-1289: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human spermine oxidase (hSMOX) is a flavin-dependent enzyme that plays a critical role in polyamine catabolism. It specifically catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts. Elevated hSMOX activity is associated with various pathological conditions, including cancer and inflammatory diseases, making it a compelling therapeutic target. JNJ-1289 has been identified as a potent and selective allosteric inhibitor of hSMOX. This technical guide provides an in-depth overview of the allosteric inhibition of hSMOX by this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for the interaction of this compound with human spermine oxidase (hSMOX).
Table 1: Inhibitory Potency and Selectivity of this compound
| Parameter | Value | Enzyme(s) | Notes |
| IC₅₀ | 50 nM | hSMOX | Standard assay conditions.[1][2] |
| IC₅₀ (0 h pre-incubation) | 127 nM | hSMOX | Demonstrates time-dependent inhibition.[1] |
| IC₅₀ (2 h pre-incubation) | 8 nM | hSMOX | Indicates tighter binding after incubation.[1] |
| Selectivity | >2 µM | hPAOX, LSD1 | This compound is highly selective for hSMOX over other oxidases.[1][2] |
Table 2: Kinetic and Biophysical Parameters of this compound Inhibition
| Parameter | Value | Method | Significance |
| Apparent Kᵢ | 1.4 µM | Enzyme Kinetics | Represents the initial weak binding complex.[1][2] |
| kₒₙ (apparent) | 2.5 x 10³ M⁻¹s⁻¹ | Progress Curve Analysis | Second-order association rate constant for the two-step binding mechanism.[1] |
| kₒբբ | 2.5 x 10⁻⁵ s⁻¹ | Progress Curve Analysis | First-order dissociation rate constant, indicating a slow off-rate.[1] |
| ΔTₘ | 11.3 °C | Thermal Shift Assay | Significant thermal stabilization of hSMOX upon this compound binding.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
hSMOX Biochemical Inhibition Assay
This assay was utilized for the high-throughput screening that led to the discovery of this compound.
-
Principle: The enzymatic activity of hSMOX is determined by measuring the production of hydrogen peroxide (H₂O₂), a direct product of spermine oxidation. The chemiluminescent reagent HyPerBlu is used to detect H₂O₂.
-
Materials:
-
Recombinant human SMOX (hSMOX)
-
Spermine (Spm)
-
This compound or other test compounds
-
HyPerBlu reagent
-
Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
1536-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 1536-well plate, add 2.5 nM of hSMOX enzyme.
-
Add the test compound (this compound) to the desired final concentration.
-
For time-dependent inhibition studies, pre-incubate the enzyme and inhibitor for specified times (e.g., 0 or 2 hours) at room temperature.
-
Initiate the enzymatic reaction by adding 30 µM of spermine.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at room temperature.
-
Stop the reaction and add the HyPerBlu reagent according to the manufacturer's instructions.
-
Measure the chemiluminescence on a suitable plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay assesses the binding of this compound to hSMOX by measuring the change in the protein's thermal stability.
-
Principle: Ligand binding often stabilizes the protein structure, leading to an increase in its melting temperature (Tₘ). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
-
Materials:
-
Recombinant hSMOX
-
This compound
-
SYPRO Orange dye
-
Assay Buffer (e.g., HEPES-buffered saline, pH 7.5)
-
qPCR instrument with a thermal melting curve analysis module
-
-
Procedure:
-
Prepare a solution of hSMOX at a final concentration of 2 µM in the assay buffer.
-
Prepare a solution of this compound at the desired final concentration (e.g., 10 µM). A DMSO control should be run in parallel.
-
Add SYPRO Orange dye to a final concentration of 5x.
-
Mix the hSMOX protein with either this compound or DMSO and the SYPRO Orange dye.
-
Place the samples in a qPCR plate.
-
Perform a thermal melt experiment by increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tₘ) is determined by identifying the temperature at which the fluorescence signal is at its inflection point.
-
The change in melting temperature (ΔTₘ) is calculated by subtracting the Tₘ of the DMSO control from the Tₘ of the this compound-treated sample.
-
Surface Plasmon Resonance (SPR) - Generalized Protocol
While a specific protocol for this compound is not publicly available, a general procedure for analyzing the binding kinetics of a small molecule to a protein is as follows.
-
Principle: SPR measures the binding of an analyte (this compound) to a ligand (hSMOX) immobilized on a sensor chip in real-time by detecting changes in the refractive index at the chip surface. This allows for the determination of association (kₒₙ) and dissociation (kₒբբ) rate constants.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant hSMOX
-
This compound
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilization: Covalently immobilize hSMOX onto the sensor chip surface using a standard method like amine coupling. A reference flow cell should be prepared similarly but without the protein.
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the injection, flow the running buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the hSMOX-immobilized flow cell.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kₒₙ and kₒբբ values.
-
The equilibrium dissociation constant (K₋) can be calculated from the ratio of kₒբբ/kₒₙ.
-
-
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the key biological pathways and experimental workflows related to the allosteric inhibition of hSMOX by this compound.
Caption: Polyamine catabolic pathway and the inhibitory action of this compound on hSMOX.
Caption: Downstream signaling pathways activated by hSMOX enzymatic products.
Experimental and Logical Workflows
Caption: Experimental workflow for the discovery and characterization of this compound.
Caption: Logical relationship of the two-step allosteric inhibition mechanism of hSMOX by this compound.
References
JNJ-1289 (CAS 792898-18-1): A Technical Whitepaper on a Potent and Selective Allosteric Inhibitor of Human Spermine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-1289 is a potent, selective, and competitive allosteric inhibitor of human spermine oxidase (hSMOX), a key enzyme in the polyamine catabolism pathway. With a CAS number of 792898-18-1, this small molecule has demonstrated significant potential in preclinical research as a tool to modulate polyamine levels, which are often dysregulated in cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, in vitro efficacy, and selectivity. It also details generalized experimental protocols for key assays used in its characterization and visualizes the relevant biological pathway and experimental workflows.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 792898-18-1 | N/A |
| Molecular Formula | C16H12N4OS | [1] |
| Molecular Weight | 308.36 g/mol | [1] |
| Synonyms | JNJ1289 | N/A |
| Chemical Name | 4-[(4-imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol | [2] |
Mechanism of Action
This compound functions as a highly selective and potent inhibitor of human spermine oxidase (hSMOX).[3] hSMOX is a flavin-dependent enzyme that catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[2][4] By inhibiting hSMOX, this compound effectively blocks this key step in the polyamine catabolic pathway, leading to an accumulation of spermine and a reduction in the production of spermidine and the associated reactive byproducts.
The inhibitory action of this compound is time-dependent, suggesting a multi-step binding process.[1] It is proposed that this compound initially forms a weaker, reversible complex with hSMOX, which then undergoes a slower isomerization to a more tightly bound enzyme-inhibitor complex.[1] This is further supported by the observation of increased inhibitory potency with longer pre-incubation times.[5] Structural studies have revealed that this compound binds to an allosteric site on the hSMOX enzyme, which contributes to its high degree of selectivity.
In Vitro Efficacy and Selectivity
The in vitro activity of this compound has been characterized through various biochemical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Conditions | Reference |
| IC₅₀ (hSMOX) | 50 nM | 2.5 nM hSMOX, 30 µM Spermine | [3][5] |
| IC₅₀ (hSMOX) | 127 nM | 0 h pre-incubation with enzyme | [5] |
| IC₅₀ (hSMOX) | 8 nM | 2 h pre-incubation with enzyme | [5] |
| Apparent Kᵢ | 1.4 µM | Initial weak complex formation | [1] |
Table 2: Selectivity Profile of this compound
| Target | IC₅₀ | Reference |
| hPAOX | > 2 µM | [1] |
| LSD1 | > 2 µM | [1] |
Table 3: Thermal Shift Analysis
| Parameter | Value | Conditions | Reference |
| ΔTₘ | 11.3 °C | Incubation with this compound vs. DMSO control | [5] |
Signaling Pathway
This compound directly modulates the polyamine catabolism pathway. Polyamines are essential polycations involved in numerous cellular processes, and their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. The following diagram illustrates the polyamine catabolism pathway and the point of intervention for this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the specific studies on this compound are not publicly available. The following sections provide generalized methodologies for the key assays based on the available literature and standard laboratory practices.
hSMOX Inhibition Assay (Generalized Protocol)
This protocol describes a common method to determine the IC₅₀ of an inhibitor against hSMOX.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human SMOX enzyme, this compound in a suitable solvent (e.g., DMSO), spermine substrate, and a detection system. A common detection method involves a horseradish peroxidase (HRP) coupled reaction with a fluorogenic substrate like Amplex Red to quantify the H₂O₂ produced.
-
Plate Preparation: Serially dilute this compound in assay buffer in a 96-well plate.
-
Enzyme Addition: Add hSMOX enzyme to each well containing the inhibitor dilutions and control wells.
-
Pre-incubation: For time-dependency studies, pre-incubate the enzyme and inhibitor for various durations (e.g., 0 and 120 minutes) at room temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding the spermine substrate to all wells.
-
Detection: After a defined incubation period, measure the signal (e.g., fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Thermal Shift Assay (Generalized Protocol)
This protocol outlines a typical thermal shift assay (TSA) or differential scanning fluorimetry (DSF) experiment to assess ligand binding and protein stability.
Methodology:
-
Reagent Preparation: Prepare a solution of purified hSMOX protein and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange). Prepare a solution of this compound.
-
Reaction Setup: In a qPCR plate, mix the hSMOX protein, the fluorescent dye, and either this compound or a vehicle control (e.g., DMSO) in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/minute) while continuously monitoring the fluorescence of the dye.
-
Data Analysis: As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTₘ) in the presence of this compound compared to the control is calculated to quantify the stabilization effect.
In Vivo, Pharmacokinetic, and Clinical Data
As of the date of this document, there is no publicly available information regarding the in vivo efficacy, pharmacokinetic properties (ADME), or clinical trial status of this compound. Research and development of this compound may be ongoing within a proprietary setting.
Conclusion
This compound is a well-characterized, potent, and selective allosteric inhibitor of hSMOX. Its time-dependent mechanism of action and high selectivity make it a valuable research tool for studying the role of polyamine catabolism in various physiological and pathological processes. The in vitro data summarized in this guide provide a strong foundation for its use in preclinical studies. Further investigations are warranted to explore its in vivo activity, pharmacokinetic profile, and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Spermine oxidase: ten years after - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spermine oxidase: A Promising Therapeutic Target for Neurodegeneration in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
JNJ-1289: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Potent and Selective Allosteric Inhibitor of Human Spermine Oxidase
This technical guide provides a detailed overview of JNJ-1289, a novel small molecule inhibitor of human spermine oxidase (hSMOX). This compound serves as a critical tool for researchers investigating the role of polyamine catabolism in various pathological conditions, including inflammation and cancer. This document outlines its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a potent and selective, competitive and allosteric inhibitor of human spermine oxidase (hSMOX).[1] Its chemical identity and key properties are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 4-((4-(imidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)amino)phenol |
| CAS Number | 792898-18-1[2][3] |
| Molecular Formula | C16H12N4OS[2][3] |
| Molecular Weight | 308.36 g/mol [2][3] |
| SMILES | N(C1=NC(C=2N3C(=NC2)C=CC=C3)=CS1)C4=CC=C(O)C=C4[3] |
| Appearance | Light yellow to yellow solid[1] |
Mechanism of Action and Signaling Pathway
This compound functions as a highly selective allosteric inhibitor of hSMOX, a key enzyme in the polyamine catabolism pathway.[1] Polyamines are crucial for cell growth and proliferation, and their dysregulation is implicated in various diseases. hSMOX catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and an aldehyde as byproducts. These byproducts can contribute to oxidative stress and cellular damage, linking hSMOX activity to inflammation and cancer progression.
This compound binds to an allosteric site on the hSMOX enzyme, rather than the active site.[1] This binding induces a conformational change in the enzyme, leading to a time-dependent inhibition of its catalytic activity.[1] This allosteric inhibition provides a high degree of selectivity for hSMOX over other related enzymes like human N1-acetylpolyamine oxidase (hPAOX) and LSD1.[1][4]
Quantitative Data
The inhibitory activity of this compound has been characterized through various biochemical assays. The following table summarizes the key quantitative data.
| Parameter | Value | Enzyme | Conditions | Reference |
| IC₅₀ | 50 nM | hSMOX | - | [1] |
| IC₅₀ | 127 nM | hSMOX | 0 h pre-incubation | [4] |
| IC₅₀ | 8 nM | hSMOX | 2 h pre-incubation | [4] |
| Kᵢ (apparent) | 1.4 µM | hSMOX | Initial weak complex | [1] |
| Selectivity (IC₅₀) | >2 µM | hPAOX | - | [1][4] |
| Selectivity (IC₅₀) | >2 µM | LSD1 | - | [1][4] |
| ΔTₘ | 11.3 °C | hSMOX | Thermal Shift Assay | [4][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, primarily based on the work by Diaz et al. (2022).
High-Throughput Screening (HTS) for hSMOX Inhibitors
A sensitive biochemical assay was employed for the high-throughput screening to identify inhibitors of hSMOX.
-
Enzyme and Substrate Preparation : Recombinant human SMOX (hSMOX) was expressed and purified. Spermine was used as the substrate.
-
Assay Buffer : The assay was performed in a buffer optimized for hSMOX activity.
-
Compound Screening : A library of compounds, including this compound, was screened at a defined concentration.
-
Reaction Initiation and Incubation : The reaction was initiated by adding spermine to the enzyme-inhibitor mixture. The reaction was incubated for a specific time at a controlled temperature.
-
Detection : The production of hydrogen peroxide (H₂O₂), a byproduct of the hSMOX reaction, was measured using a fluorescent probe (e.g., Amplex Red) and a plate reader.
-
Data Analysis : The percentage of inhibition was calculated by comparing the fluorescence signal in the presence of the compound to the control (DMSO).
Time-Dependent Inhibition Assay
To characterize the time-dependent inhibition of hSMOX by this compound, the following protocol was used:
-
Pre-incubation : hSMOX enzyme was pre-incubated with varying concentrations of this compound for different time points (e.g., 0 hours and 2 hours) at room temperature.
-
Reaction Initiation : The enzymatic reaction was initiated by the addition of the substrate, spermine.
-
Measurement : The reaction velocity was measured by monitoring the rate of H₂O₂ production.
-
IC₅₀ Determination : The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Selectivity Assays against hPAOX and LSD1
The selectivity of this compound was assessed against other oxidoreductases.
-
Enzymes : Recombinant human N1-acetylpolyamine oxidase (hPAOX) and Lysine-specific demethylase 1 (LSD1) were used.
-
Substrates : N¹-acetylspermine was used as the substrate for hPAOX, and a methylated histone H3 peptide was used for LSD1.
-
Assay Conditions : The assays were performed under conditions optimal for each respective enzyme.
-
Inhibition Measurement : The inhibitory activity of this compound against hPAOX and LSD1 was measured at various concentrations to determine the IC₅₀ values.
X-ray Crystallography for Co-crystal Structure
The co-crystal structure of hSMOX in complex with this compound was determined using the following general steps:
-
Protein Crystallization : The engineered hSMOX construct was crystallized using vapor diffusion methods.
-
Soaking : The apo-hSMOX crystals were soaked in a solution containing this compound.
-
Data Collection : X-ray diffraction data were collected from the soaked crystals at a synchrotron source.
-
Structure Determination and Refinement : The structure was solved by molecular replacement using the apo-hSMOX structure as a model, and the structure was refined to high resolution.
Experimental Workflow
The discovery and characterization of this compound followed a structured experimental workflow, as depicted in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and Safety of Single Intravenous Doses of JNJ-54452840, an Anti-β1-Adrenergic Receptor Antibody Cyclopeptide, in Healthy Male Japanese and Caucasian Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnova.com [molnova.com]
- 4. Structure of human spermine oxidase in complex with a highly selective allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
JNJ-1289 In Vitro Experimental Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of JNJ-1289, a potent and selective inhibitor of human spermine oxidase (hSMOX). This compound demonstrates significant potential in research fields related to polyamine catabolism, with prospective applications in oncology and inflammatory diseases. This document outlines detailed methodologies for key assays, presents quantitative data in a structured format, and includes diagrams of the relevant biological pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor that selectively targets human spermine oxidase (hSMOX), an enzyme crucial in the polyamine catabolism pathway.[1][2][3] Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in various cancers and inflammatory conditions. This compound acts as a competitive and allosteric inhibitor, exhibiting time-dependent inhibition of hSMOX.[3] This document serves as a guide for researchers to conduct in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Enzyme | Notes |
| IC50 | 50 nM | hSMOX | Standard assay conditions.[2][3] |
| IC50 (Time-Dependent) | 127 nM (0 h preincubation) | hSMOX | Demonstrates time-dependent inhibition.[1] |
| 8 nM (2 h preincubation) | hSMOX | ||
| Selectivity | >2 µM | hPAOX | Highly selective over human polyamine oxidase. |
| >2 µM | LSD1 | Highly selective over Lysine-Specific Demethylase 1.[3] | |
| Binding Affinity (Ki) | 1.4 µM | hSMOX | Apparent Ki for the initial weak enzyme-inhibitor complex.[3] |
| Thermal Stabilization (ΔTm) | 11.3 °C | hSMOX | Indicates direct binding and stabilization of the protein.[1] |
Signaling Pathway
The following diagram illustrates the role of hSMOX in the polyamine catabolism pathway and the inhibitory action of this compound.
Caption: Polyamine catabolism pathway and this compound inhibition of hSMOX.
Experimental Protocols
hSMOX Enzyme Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against recombinant human SMOX.
Workflow:
Caption: Workflow for the hSMOX enzyme inhibition assay.
Materials:
-
Recombinant human SMOX (hSMOX)
-
This compound
-
Spermine (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or similar H2O2 detection reagent)
-
96-well microplate (black, clear bottom for fluorescence)
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 10 µM). Include a DMSO control.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 25 µL of the this compound dilutions to each well. Add 25 µL of hSMOX enzyme solution (e.g., 10 nM final concentration) to each well.
-
Pre-incubation (for time-dependent inhibition): Incubate the plate at room temperature for a specified time (e.g., 0 or 2 hours) to allow for time-dependent inhibition.
-
Reaction Initiation: Prepare a substrate mix containing spermine (e.g., 60 µM final concentration), HRP, and Amplex Red in assay buffer. Add 50 µL of the substrate mix to each well to start the reaction.
-
Detection: Immediately place the plate in a plate reader and measure the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time (e.g., every minute for 30 minutes).
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Thermal Shift Assay (TSA)
This protocol measures the change in the thermal denaturation temperature (Tm) of hSMOX upon binding of this compound.
Workflow:
References
Application Notes and Protocols for JNJ-1289 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-1289 is a potent and selective inhibitor of human spermine oxidase (hSMOX), a key enzyme in polyamine catabolism.[1][2] The enzymatic activity of SMOX involves the oxidation of spermine to spermidine, which also produces hydrogen peroxide (H₂O₂) and 3-aminopropanal.[2][3][4] These byproducts, particularly H₂O₂, can induce oxidative stress, leading to DNA damage and apoptosis, implicating SMOX in various pathological conditions, including cancer and inflammation.[1][5][6] Therefore, the inhibition of SMOX by this compound presents a promising therapeutic strategy.
These application notes provide detailed protocols for a selection of cell-based assays to characterize the effects of this compound on cellular processes such as enzyme activity, cell proliferation, and apoptosis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (nM) | Assay Type |
| Human Spermine Oxidase (hSMOX) | 50 | Biochemical Assay[1][2] |
| Human Polyamine Oxidase (hPAOX) | >2000 | Biochemical Assay[2] |
| Lysine-Specific Demethylase 1 (LSD1) | >2000 | Biochemical Assay[2] |
Table 2: Effect of this compound on Cancer Cell Proliferation (Illustrative Data)
| Cell Line | Treatment Duration (hours) | This compound IC₅₀ (µM) |
| A549 (Lung Carcinoma) | 24 | 15.2 |
| A549 (Lung Carcinoma) | 48 | 8.5 |
| A549 (Lung Carcinoma) | 72 | 4.1 |
| SW480 (Colon Carcinoma) | 48 | 12.7 |
| SH-SY5Y (Neuroblastoma) | 48 | 9.8 |
Table 3: Induction of Apoptosis by this compound in A549 Cells (Illustrative Data)
| This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) at 24h | % Annexin V Positive Cells at 48h |
| 0 (Control) | 1.0 | 5.2 |
| 1 | 1.8 | 12.5 |
| 5 | 3.5 | 28.7 |
| 10 | 5.2 | 45.1 |
Signaling Pathways and Experimental Workflows
Spermine Oxidase (SMOX) Catalyzed Reaction and Downstream Effects
The inhibition of SMOX by this compound blocks the conversion of spermine to spermidine and reduces the production of hydrogen peroxide and 3-aminopropanal. This can mitigate oxidative stress and its downstream consequences, including DNA damage and apoptosis.
Caption: SMOX pathway and the inhibitory action of this compound.
SMOX-Mediated Apoptosis Pathway
Inhibition of SMOX can prevent the activation of the intrinsic apoptotic pathway by reducing oxidative stress.
Caption: this compound inhibits SMOX-mediated apoptosis.
Experimental Workflow for Cell-Based Assays
This diagram outlines the general workflow for testing the effects of this compound in cell culture.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Spermine oxidase: A Promising Therapeutic Target for Neurodegeneration in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple assay for mammalian spermine oxidase: a polyamine catabolic enzyme implicated in drug response and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct oxidative DNA damage, apoptosis and radio sensitivity by spermine oxidase activities in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisionformedicine.com [precisionformedicine.com]
Application Note: Generation of a Dose-Response Curve for JNJ-1289 in a Cancer Cell Line
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for generating a dose-response curve for the novel compound JNJ-1289, a potent and selective inhibitor of human spermine oxidase (hSMOX). The described methods are applicable for in vitro studies aimed at characterizing the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.
Introduction
This compound is a small molecule inhibitor that selectively targets human spermine oxidase (hSMOX), an enzyme involved in polyamine catabolism.[1][2][3] Dysregulation of polyamine metabolism is a known characteristic of cancer cells, making hSMOX a compelling target for anticancer drug development.[1] this compound has demonstrated potent inhibition of hSMOX with an IC50 value of 50 nM.[2][3] Establishing a dose-response curve is a critical step in the preclinical evaluation of this compound, providing essential information on its potency (e.g., IC50 or EC50) and efficacy in a cellular context.
This application note details the experimental workflow for determining the dose-response relationship of this compound in a selected cancer cell line. It includes protocols for cell culture, compound preparation, a cell viability assay, and data analysis. Additionally, it provides a visual representation of the relevant signaling pathway and the experimental workflow.
Signaling Pathway
This compound inhibits spermine oxidase (SMOX), a key enzyme in the polyamine catabolic pathway. This pathway is responsible for the breakdown of polyamines such as spermine. Inhibition of SMOX leads to an accumulation of spermine and a decrease in the production of spermidine, hydrogen peroxide, and an aminoaldehyde. The disruption of polyamine homeostasis can induce cellular stress and inhibit cell growth, which is particularly relevant in cancer cells that often exhibit an upregulated polyamine metabolism.
Caption: this compound inhibits SMOX, disrupting polyamine catabolism.
Experimental Workflow
The generation of a dose-response curve for this compound involves a series of sequential steps, from cell culture preparation to data analysis and interpretation. The overall workflow is depicted below.
Caption: Experimental workflow for this compound dose-response analysis.
Materials and Methods
Materials
-
Cell Line: LNCaP (prostate cancer cell line) or other suitable cancer cell line.
-
Compound: this compound (powder)
-
Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
96-well clear bottom, white-walled microplates
-
Multichannel pipette
-
Luminometer
-
Experimental Protocols
4.2.1. Cell Culture
-
Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
-
For the assay, harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
4.2.2. Compound Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. A common approach is to use a 1:3 or 1:10 dilution series.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
4.2.3. Cell Viability Assay
-
Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL of cell culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Add 100 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
Data Presentation
The raw luminescence data is first normalized to the vehicle control to determine the percent cell viability. The normalized data is then plotted against the logarithm of the this compound concentration. A non-linear regression analysis is performed to fit a sigmoidal dose-response curve and calculate the IC50 value.
Table 1: Hypothetical Dose-Response Data for this compound in LNCaP cells
| This compound Conc. (nM) | Log Concentration | Average Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | N/A | 150,000 | 7,500 | 100.0 |
| 1 | 0 | 145,500 | 8,730 | 97.0 |
| 3 | 0.477 | 135,000 | 8,100 | 90.0 |
| 10 | 1 | 112,500 | 6,750 | 75.0 |
| 30 | 1.477 | 78,000 | 4,680 | 52.0 |
| 100 | 2 | 45,000 | 2,700 | 30.0 |
| 300 | 2.477 | 22,500 | 1,350 | 15.0 |
| 1000 | 3 | 15,000 | 900 | 10.0 |
Table 2: Calculated Dose-Response Parameters
| Parameter | Value |
| IC50 | 35.2 nM |
| Hill Slope | 1.1 |
| Top Plateau | 100% |
| Bottom Plateau | 9.5% |
Conclusion
This application note provides a comprehensive protocol for generating a dose-response curve for this compound in a cancer cell line. The described methodology, from cell culture to data analysis, allows for the accurate determination of the compound's in vitro potency. The provided hypothetical data and calculated parameters serve as an example of the expected results. This protocol can be adapted for use with other cell lines and viability assays to further characterize the pharmacological profile of this compound.
References
Application Notes and Protocols for JNJ-1289 IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-1289 is a potent, selective, and time-dependent inhibitor of human spermine oxidase (hSMOX), a key enzyme in the polyamine catabolism pathway.[1][2][3] Dysregulation of polyamine metabolism is implicated in various pathological conditions, including cancer and inflammatory diseases, making hSMOX a compelling therapeutic target.[1][3] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against hSMOX using a common fluorescence-based enzymatic assay. Additionally, it summarizes the key quantitative data and visualizes the relevant biological pathway and experimental workflow.
Introduction
Polyamines are essential polycations involved in cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated by a complex network of biosynthetic and catabolic enzymes. Human spermine oxidase (hSMOX) plays a crucial role in polyamine catabolism by catalyzing the oxidation of spermine to spermidine, a reaction that also produces hydrogen peroxide (H₂O₂) and 3-aminopropanal.[4] The generation of these byproducts can contribute to oxidative stress and cellular damage.
This compound has been identified as a highly selective, competitive, and allosteric inhibitor of hSMOX.[3] It exhibits time-dependent inhibition, initially forming a weaker complex with the enzyme, which then isomerizes to a more tightly bound state.[3] Understanding the potency and mechanism of this compound is critical for its development as a therapeutic agent. This document outlines a detailed protocol for determining the IC50 of this compound, a key parameter for quantifying its inhibitory potency.
Signaling Pathway: Polyamine Catabolism
The polyamine catabolic pathway is a critical regulator of cellular polyamine levels. This compound specifically targets hSMOX within this pathway. The diagram below illustrates the central role of hSMOX in the conversion of spermine.
References
JNJ-792541289: A Potent Tool for Interrogating Polyamine Catabolism in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including spermine, spermidine, and their precursor putrescine, are essential polycationic molecules crucial for cell growth, differentiation, and survival.[1][2] The intracellular concentrations of these molecules are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[3][4] In numerous cancers, the polyamine metabolic pathway is dysregulated, often leading to elevated polyamine levels that are believed to contribute to tumor progression and proliferation.[5][6]
The polyamine catabolic pathway, which breaks down spermine and spermidine, plays a critical role in maintaining polyamine homeostasis.[1][2] A key enzyme in this pathway is spermine oxidase (SMOX), a flavin-dependent enzyme that catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[1][2] These byproducts, particularly H₂O₂, can induce oxidative stress and DNA damage, implicating SMOX in both carcinogenesis and as a potential therapeutic target.[1][2][7]
JNJ-792541289 (also referred to as JNJ-1289) is a potent, selective, and time-dependent inhibitor of human spermine oxidase (hSMOX).[2] Its high selectivity for SMOX over other polyamine oxidases, such as N¹-acetylpolyamine oxidase (PAOX), makes it a valuable research tool for specifically dissecting the role of SMOX in cancer cell biology.[2] These application notes provide detailed protocols for utilizing this compound to study polyamine catabolism and its effects on cancer cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of JNJ-792541289
| Target Enzyme | Substrate | This compound IC₅₀ | Selectivity | Reference |
| Human Spermine Oxidase (hSMOX) | Spermine (30 µM) | 50 nM | - | [2] |
| Human N¹-acetylpolyamine oxidase (hPAOX) | N¹-acetylspermine (20 µM) | > 89-fold vs hSMOX | > 89-fold | [2] |
| Human Lysine-Specific Demethylase 1 (LSD1) | H3K4me2 peptide (8 µM) | Not specified | High | [2] |
Note: The IC₅₀ for hSMOX was observed to be time-dependent, with a value of 127 nM with 0 hours of preincubation and 8 nM with 2 hours of preincubation of the enzyme with the inhibitor.[2]
Table 2: Representative Effects of SMOX Inhibition on Cancer Cells (using a similar selective SMOX inhibitor, SI-4650)
| Cancer Cell Line | Treatment | Effect on Polyamine Levels | Effect on Cell Viability | Reference |
| A549 (Lung Carcinoma) | SI-4650 (80 µM) | Increased Spermine, Decreased Spermidine | ~50% reduction after 72h | [6] |
Signaling Pathways and Experimental Workflows
Polyamine Catabolism Pathway and Inhibition by this compound
References
- 1. What are SMOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and antitumor evaluation of novel inhibitors of spermine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and antitumor evaluation of novel inhibitors of spermine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-1289: A Potent and Selective Tool for Investigating Human Spermine Oxidase (hSMOX)
Application Notes and Protocols for Researchers
Introduction
Human spermine oxidase (hSMOX) is a flavin-dependent enzyme that plays a critical role in the catabolism of polyamines. It specifically catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[1] Dysregulation of hSMOX activity has been implicated in a variety of pathological conditions, including cancer and inflammatory diseases, making it an attractive therapeutic target.[1][2][3] JNJ-1289 has emerged as a potent, selective, and allosteric inhibitor of hSMOX, serving as an invaluable chemical probe for elucidating the biological functions of this enzyme.[4][5] These application notes provide detailed protocols for the use of this compound as a tool compound in hSMOX research.
Pharmacological Profile of this compound
This compound exhibits time-dependent inhibition of hSMOX, binding to an allosteric site on the enzyme.[4][6] Its inhibitory activity is significantly enhanced with pre-incubation. The compound demonstrates high selectivity for hSMOX over other related enzymes such as human polyamine oxidase (hPAOX) and lysine-specific demethylase 1 (LSD1).[4]
| Parameter | Value | Reference |
| IC₅₀ (no pre-incubation) | 50 nM | [7] |
| IC₅₀ (2-hour pre-incubation) | 8 nM | [4][7] |
| Apparent Kᵢ | 1.4 µM | [6] |
| kₒₙ | 2.5 x 10³ M⁻¹s⁻¹ | [4] |
| kₒff | 2.5 x 10⁻⁵ s⁻¹ | [4] |
| Selectivity (IC₅₀) | >2 µM for hPAOX and LSD1 | [4] |
| Thermal Shift (ΔTₘ) | 11.3 °C | [7] |
Experimental Protocols
In Vitro hSMOX Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro potency of this compound against purified hSMOX. The assay measures the production of hydrogen peroxide, a product of the hSMOX-catalyzed reaction, using the Amplex™ Red reagent.
Materials:
-
Recombinant human SMOX (hSMOX)
-
This compound
-
Spermine tetrachloride (substrate)
-
Amplex™ Red reagent (e.g., from Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EGTA
-
DMSO
-
Black, flat-bottom 96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reagent Preparation:
-
Prepare a 2X substrate solution of spermine in the assay buffer. A final concentration of 30 µM is recommended.[4][7]
-
Prepare a 2X enzyme/detection mix containing hSMOX, HRP, and Amplex™ Red in the assay buffer. The recommended final concentrations are 2.5 nM hSMOX, 1 U/mL HRP, and 50 µM Amplex™ Red.[4][7]
-
-
Assay Protocol (for time-dependent inhibition):
-
Add 25 µL of the 2X this compound serial dilution to the wells of the 96-well plate.
-
Add 25 µL of the 2X enzyme/detection mix to each well.
-
Incubate the plate at room temperature for a desired pre-incubation time (e.g., 0 or 120 minutes) to assess time-dependent inhibition.[4]
-
Initiate the enzymatic reaction by adding 50 µL of the 2X spermine substrate solution to each well.
-
-
Detection: Immediately measure the fluorescence intensity (excitation: 530-560 nm, emission: ~590 nm) in a microplate reader. Read the plate kinetically for 15-30 minutes.
-
Data Analysis: Determine the initial reaction rates (RFU/min) from the linear portion of the kinetic curves. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular hSMOX Activity Assay
This protocol provides a method to assess the functional inhibition of hSMOX in a cellular context by measuring the conversion of spermine to spermidine.
Materials:
-
A cell line with detectable hSMOX activity (e.g., A549 lung carcinoma cells which have high endogenous expression, or a cell line overexpressing hSMOX).[8]
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
LC-MS/MS system for polyamine analysis
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a desired period (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Harvest the cell lysates and clarify by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the total protein concentration in each cell lysate for normalization.
-
Polyamine Extraction and Analysis:
-
Perform a metabolite extraction from the cell lysates (e.g., using methanol precipitation).
-
Analyze the levels of spermine and spermidine in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the spermidine and spermine levels to the total protein concentration.
-
Calculate the ratio of spermidine to spermine as an indicator of hSMOX activity.
-
Plot the percent inhibition of the spermidine/spermine ratio against the logarithm of the this compound concentration to determine the cellular IC₅₀ value.
-
Visualizations
Polyamine Catabolism Pathway
This diagram illustrates the central role of hSMOX in the polyamine catabolic pathway.
Caption: Polyamine catabolism pathway mediated by hSMOX.
Experimental Workflow for In Vitro hSMOX Inhibition
This diagram outlines the key steps in the in vitro hSMOX inhibition assay.
Caption: Workflow for in vitro hSMOX inhibition assay.
hSMOX-Mediated Signaling
The products of the hSMOX reaction, particularly H₂O₂, are signaling molecules that can influence various cellular processes, contributing to inflammation and cancer progression.
Caption: hSMOX-mediated downstream signaling pathways.
References
- 1. Spermidine Exodus and Oxidation in the Apoplast Induced by Abiotic Stress Is Responsible for H2O2 Signatures That Direct Tolerance Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Graphviz [graphviz.org]
- 4. Structure of human spermine oxidase in complex with a highly selective allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: JNJ-7706621 Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction:
JNJ-7706621 is a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, demonstrating significant anti-proliferative activity in various cancer cell lines.[1][2] Accurate preparation and proper storage of JNJ-7706621 stock solutions are critical for ensuring experimental reproducibility and preserving the compound's integrity. These application notes provide detailed protocols for the preparation and storage of JNJ-7706621 stock solutions for both in vitro and in vivo research applications.
Data Presentation
For ease of reference, the following tables summarize the key quantitative data for JNJ-7706621 solubility and storage conditions.
Table 1: Solubility of JNJ-7706621
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 125 mg/mL[3] | 316.97 mM[3] | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[3][4] Sonication may be required.[5] |
| Ethanol | 3 mg/mL[4][6] | 7.6 mM[6] | --- |
| Water | Insoluble[4][6] | --- | --- |
| DMF | 30 mg/mL | --- | --- |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | --- | --- |
Molecular Weight of JNJ-7706621: 394.36 g/mol [3][6]
Table 2: Storage and Stability of JNJ-7706621
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years[3][4] | --- |
| 4°C | 2 years[3] | --- | |
| In Solvent (e.g., DMSO) | -80°C | 1 year[4][5] | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[3][4] |
| -20°C | 1 month[3][4] | --- |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration JNJ-7706621 Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM JNJ-7706621 stock solution in DMSO.
Materials:
-
JNJ-7706621 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-warm JNJ-7706621: Allow the vial of JNJ-7706621 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of JNJ-7706621 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.94 mg of JNJ-7706621.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the JNJ-7706621 powder. For a 10 mM solution, if you weighed 3.94 mg, add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.[5]
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3][4]
-
Store Properly: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3][4][5]
Mandatory Visualizations
Caption: Workflow for preparing JNJ-7706621 stock solution.
Caption: General signaling pathway for stock solution dilution.
References
- 1. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 6. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for Inducing Apoptosis via Polyamine Depletion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[1][2] Cancer cells often exhibit elevated polyamine levels due to increased activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This makes ODC a compelling target for anticancer therapies.[3][4] Inhibiting ODC leads to the depletion of intracellular polyamines, which in turn can induce apoptosis, or programmed cell death, in rapidly proliferating cancer cells.[1][2][5]
This document provides a detailed overview and experimental protocols for studying the induction of apoptosis through polyamine depletion, using a representative ODC inhibitor as a model compound. While specific data for a compound designated "JNJ-1289" is not publicly available, the principles and methods described herein are broadly applicable to the study of ODC inhibitors and their therapeutic potential.
Mechanism of Action: Polyamine Depletion-Induced Apoptosis
The depletion of intracellular polyamines triggers a cascade of events leading to apoptosis, primarily through the mitochondria-mediated pathway.[2][6] Inhibition of ODC blocks the conversion of ornithine to putrescine, the first committed step in polyamine synthesis. The subsequent reduction in putrescine, spermidine, and spermine levels disrupts critical cellular functions, ultimately leading to the activation of the apoptotic machinery.
Key events in this process include:
-
Disruption of Mitochondrial Membrane Potential: Polyamine depletion can lead to the loss of mitochondrial membrane potential (ΔΨm).[2][7]
-
Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-3, the primary executioner caspase.[2][7]
-
DNA Fragmentation: Activated caspases lead to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation.[2]
The following diagram illustrates the signaling pathway:
References
- 1. Polyamines and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ornithine decarboxylase alters the roscovitine-induced mitochondrial-mediated apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Antizyme, a natural ornithine decarboxylase inhibitor, induces apoptosis of haematopoietic cells through mitochondrial membrane depolarization and caspases' cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JNJ-1289 solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility of JNJ-1289, a potent and selective human spermine oxidase (hSMOX) inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, competitive, and allosteric inhibitor of human spermine oxidase (hSMOX) with an IC50 of 50 nM.[1][2] It is utilized in research related to polyamine catabolism, inflammation, and cancer.[1]
Q2: I'm having trouble dissolving this compound in aqueous buffers for my cell-based assays. What is the recommended starting point?
A2: Due to its hydrophobic nature, this compound has low aqueous solubility. The recommended method for preparing a working solution is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous experimental medium. A specific protocol involves creating a stock solution in DMSO and then diluting it with a solution containing a solubilizing agent like SBE-β-CD (Sulfobutylether-β-cyclodextrin).[1]
Q3: What are the main strategies for improving the solubility of compounds like this compound?
A3: Broadly, solubility enhancement techniques are categorized as physical and chemical modifications.[3][4]
-
Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions with hydrophilic polymers.[4][5]
-
Chemical Modifications: These involve pH adjustment for ionizable compounds, salt formation, and complexation with agents like cyclodextrins.[4][]
-
Use of Excipients: Employing co-solvents, surfactants, or hydrotropic agents can also significantly improve solubility.[7]
Q4: Can I heat or sonicate my this compound solution to improve dissolution?
A4: Gentle heating (e.g., to 37°C) and sonication are common initial steps to aid dissolution for many compounds. However, it is crucial to first verify the thermal stability of this compound to avoid degradation. Vigorous vortexing is also recommended.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound.
Issue 1: this compound precipitates out of solution after dilution from a DMSO stock into my aqueous buffer.
-
Possible Cause: The final concentration of DMSO may be too low to maintain solubility, and the aqueous buffer lacks the necessary solubilizing agents. This is a common issue when diluting a lipophilic compound from a concentrated organic stock into an aqueous medium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Your target experimental concentration may be above the solubility limit of this compound in the final buffer system. Try working with a lower concentration.
-
Optimize Co-solvent Percentage: While high concentrations of DMSO can be toxic to cells, a slightly higher, non-toxic percentage in the final solution might be necessary. Ensure you run a vehicle control with the same final DMSO concentration.
-
Utilize Solubilizing Excipients: As recommended, incorporating a cyclodextrin like SBE-β-CD in your final dilution buffer can form inclusion complexes with this compound, significantly enhancing its aqueous solubility.[1][]
-
Issue 2: I am observing inconsistent results in my biological assays.
-
Possible Cause: Inconsistent solubility can lead to variability in the effective concentration of this compound delivered to the biological system. Undissolved particles will not be biologically active.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your final working solution for any precipitate or cloudiness before adding it to your experiment. The solution should be clear.
-
Fresh Preparations: Prepare your this compound working solutions fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the working solution. Stock solutions in DMSO should be stored at -20°C or -80°C.[1]
-
Equilibration Time: Ensure you allow sufficient time for the compound to dissolve completely after each dilution step.
-
Quantitative Data: Solubility Enhancement Strategies
The following table summarizes general solubility enhancement strategies that can be applied to poorly soluble compounds like this compound. The values are representative and should be adapted for specific experimental conditions.
| Formulation ID | Vehicle System | Compound Concentration (µg/mL) | Observations |
| F1 | 100% Saline | < 1 | Insoluble, visible precipitate |
| F2 | 5% DMSO in Saline | 10 | Clear solution initially, precipitates over time |
| F3 | 10% Cremophor EL in Saline | 50 | Clear, stable solution |
| F4 | 20% SBE-β-CD in Saline | 2500 | Clear, stable solution[1] |
| F5 | Nanosuspension in 0.5% HPMC | > 1000 | Stable milky suspension |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using Co-Solvent and Cyclodextrin
This protocol is based on the recommended method for solubilizing this compound.[1]
Objective: To prepare a 2.5 mg/mL clear, aqueous solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl), sterile
-
Sterile, conical microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Prepare 20% SBE-β-CD in Saline: Dissolve 200 mg of SBE-β-CD in every 1 mL of saline. Gentle warming may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.
-
Prepare 25 mg/mL DMSO Stock Solution: Carefully weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO to achieve a concentration of 25 mg/mL. Vortex vigorously until the compound is fully dissolved. This is your concentrated stock solution.
-
Prepare Final Working Solution: Take 100 µL of the 25 mg/mL this compound DMSO stock solution and add it to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix Thoroughly: Vortex the final solution immediately and vigorously to ensure the formation of a clear, homogeneous solution.
-
Final Concentration: This procedure yields a 2.5 mg/mL working solution of this compound in a vehicle of 10% DMSO and 18% SBE-β-CD in saline.
Visualizations
Caption: this compound inhibits the hSMOX enzyme, blocking polyamine catabolism.
Caption: Recommended workflow for the solubilization of this compound.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
Troubleshooting JNJ-1289 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-1289. The information is designed to address specific issues, particularly precipitation, that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, potent, and competitive inhibitor of human spermine oxidase (hSMOX).[1][2][3] The IC50 value for hSMOX inhibition is 50 nM.[1][2][3] this compound has potential applications in studying polyamine catabolic disorders due to its anti-inflammatory and anticancer activities.[1][3]
Q2: My this compound precipitated immediately after I added it to my cell culture media. What could be the cause?
Immediate precipitation upon addition to aqueous media suggests that the final concentration of this compound has exceeded its solubility limit in the cell culture medium.[4] Many small molecule inhibitors, especially those with lipophilic properties, have low aqueous solubility.[5]
Q3: How can I prevent my this compound from precipitating in the future?
To prevent precipitation, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final desired concentration in your pre-warmed cell culture media.[4] A common solvent for such stock solutions is dimethyl sulfoxide (DMSO).[6] It is also crucial to ensure the final concentration of the organic solvent in the media is low enough to not affect your cells.
Q4: I observed precipitation in my culture flask after a few hours of incubation. What might be happening?
Delayed precipitation can be caused by several factors:
-
Temperature shifts: The solubility of a compound can decrease when moving from room temperature to the 37°C of an incubator.[4]
-
pH changes: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[4]
-
Interactions with media components: Over time, this compound might interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[4]
-
Compound degradation: The compound might be unstable in the cell culture medium, and its degradation products could be less soluble.[7]
Q5: The provided information mentions using ultrasonic treatment for dissolving this compound in DMSO. Is this necessary?
Yes, for high concentrations of this compound in DMSO, such as 100 mg/mL, ultrasonic treatment is recommended to aid dissolution.[1] It is also important to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1]
Data Presentation
Table 1: this compound Stock Solution Preparation
| Property | Value | Notes |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Use a high-quality, anhydrous grade. |
| Stock Concentration | 100 mg/mL (324.30 mM) | Ultrasonic treatment may be required to fully dissolve the compound.[1] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. Based on available data, a 100 mM stock is a good starting point.
-
Pre-warm your complete cell culture medium to 37°C. [4]
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to perform serial dilutions (e.g., 2-fold or 10-fold) to cover a wide range of concentrations. For example, you can prepare dilutions ranging from 100 µM down to 0.1 µM. Ensure the final DMSO concentration is consistent across all dilutions and is at a level that is non-toxic to your cells (typically ≤ 0.5%).
-
Vortex each dilution gently immediately after preparation. [4]
-
Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for signs of precipitation at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours). [4] Look for any cloudiness, crystals, or sediment.
-
For a more detailed inspection, transfer a small aliquot of each dilution to a microscope slide and examine for micro-precipitates. [4]
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions. [4]
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. tebubio.com [tebubio.com]
- 4. benchchem.com [benchchem.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing JNJ-1289 Concentration for Experimental Success: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental concentration of JNJ-1289, a potent and selective inhibitor of human spermine oxidase (hSMOX). This compound has demonstrated potential in anticancer and anti-inflammatory research.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the effective application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and potent inhibitor of human spermine oxidase (hSMOX), an enzyme involved in polyamine catabolism. It exhibits an IC50 of 50 nM for hSMOX.[2] The inhibition by this compound is time-dependent. By blocking hSMOX, this compound prevents the oxidation of spermine to spermidine, a process that also generates hydrogen peroxide (H₂O₂) and 3-aminopropanal.[3] Dysregulation of SMOX activity has been implicated in various pathological conditions, including cancer.[1]
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: Based on its enzymatic IC50 of 50 nM, a good starting point for in vitro cell-based assays is to test a concentration range that brackets this value. A broad range, for instance, from 10 nM to 10 µM, is recommended for initial dose-response experiments to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.0836 mg of this compound (Molecular Weight: 308.36 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: Is this compound stable in cell culture media?
A4: While specific stability data for this compound in various cell culture media is not extensively published, it is a common concern for small molecule inhibitors. The stability of a compound in culture media can be affected by factors such as pH, temperature, and the presence of serum components.[4][5][6][7][8] It is advisable to prepare fresh dilutions of this compound in your complete cell culture medium for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted this compound periodically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to inhibit SMOX in your specific cell line or experimental setup. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM) to determine the optimal inhibitory concentration. |
| Compound degradation: this compound may have degraded due to improper storage or handling. | Ensure the stock solution is stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions in media for each experiment. Avoid repeated freeze-thaw cycles. | |
| Low SMOX expression: The target cell line may have very low or no expression of spermine oxidase. | Verify SMOX expression in your cell line using techniques like Western blot or qRT-PCR. Select a cell line with known SMOX expression for your experiments. | |
| High cell toxicity or off-target effects | Concentration too high: The concentration of this compound may be in a range that causes non-specific toxicity. | Lower the concentration of this compound. Refer to the dose-response curve to select a concentration that effectively inhibits the target without causing excessive cell death. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure uniform seeding density. |
| Inaccurate pipetting: Errors in diluting the compound can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final dilution to add to replicate wells. |
Experimental Protocols & Data
This compound In Vitro Efficacy Data
The following table summarizes the reported IC50 values for this compound. Note that cell line-specific IC50 values for growth inhibition are not widely published; the primary reported value is for enzymatic inhibition.
| Target | Assay Type | IC50 |
| Human Spermine Oxidase (hSMOX) | Enzymatic Assay | 50 nM[2] |
Protocol: Cell Viability Assay Using MTT
This protocol provides a general method for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Adherent cancer cell line of interest
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your 10 mM stock. A suggested starting range is 10 µM, 1 µM, 100 nM, 10 nM, and 1 nM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value for cell growth inhibition.
-
Protocol: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model. Specific parameters such as cell line, mouse strain, and dosing regimen may need to be optimized.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), potentially mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.[10]
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare the this compound formulation in the vehicle solution.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing schedule will need to be determined based on preliminary studies (e.g., daily, twice daily).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition between the this compound treated group and the control group.
-
Visualizing the SMOX Signaling Pathway and Experimental Workflow
To further aid in understanding the context of this compound's action and its experimental application, the following diagrams have been generated.
Caption: The SMOX signaling pathway in cancer, illustrating the inhibitory action of this compound.
Caption: A logical workflow for optimizing this compound concentration from in vitro to in vivo experiments.
References
- 1. What are SMOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genetic regulation of spermine oxidase activity and cancer risk: a Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 7. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities [mdpi.com]
- 8. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-1289 Off-Target Effects Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the potential off-target effects of JNJ-1289, a selective inhibitor of human spermine oxidase (hSMOX). While specific proprietary data on this compound's comprehensive off-target profile is not publicly available, this resource offers troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols based on the known pharmacology of SMOX inhibitors and general best practices in drug safety assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of human spermine oxidase (hSMOX), a flavin-dependent enzyme that plays a crucial role in polyamine catabolism. It specifically catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and an unstable aldehyde, 3-aminopropanal, which can cyclize to 1-pyrroline and subsequently be converted to other products. By inhibiting SMOX, this compound is being investigated for its therapeutic potential in oncology and inflammatory diseases.
Q2: Why is assessing the off-target effects of this compound important?
A2: Assessing off-target effects is a critical step in the preclinical and clinical development of any therapeutic candidate. For a selective inhibitor like this compound, it is essential to ensure that its therapeutic action is not compromised by unintended interactions with other cellular targets. Off-target binding can lead to unforeseen side effects, toxicity, or a reduction in therapeutic efficacy. A thorough off-target assessment provides a comprehensive safety profile and helps in predicting potential adverse events in clinical trials.
Q3: What are the potential off-target concerns for a selective SMOX inhibitor like this compound?
A3: Given its mechanism, potential off-target concerns for a SMOX inhibitor would include interactions with other amine oxidases or enzymes with structurally similar substrate-binding sites. Key considerations include:
-
Selectivity against other Polyamine Catabolizing Enzymes: It is crucial to determine the selectivity of this compound against N¹-acetylpolyamine oxidase (PAOX), another key enzyme in the polyamine catabolic pathway.
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the metabolism of neurotransmitters, and off-target inhibition could lead to neurological or cardiovascular side effects.
-
Lysyl Oxidases (LOX): These enzymes are involved in collagen and elastin cross-linking, and their inhibition could affect connective tissue integrity.
-
Broader Kinase and GPCR Panels: Screening against a broad range of kinases and G-protein coupled receptors is standard practice to identify any unforeseen interactions that could lead to a variety of cellular effects.
Troubleshooting Experimental Results
Issue 1: Unexpected cellular toxicity observed at therapeutic concentrations of this compound.
-
Possible Cause: This could be due to an off-target effect, accumulation of the substrate (spermine), or the depletion of the product (spermidine) beyond a tolerable physiological range.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Measure the intracellular levels of spermine and spermidine to confirm SMOX inhibition.
-
Perform Cell Viability Assays: Use multiple, mechanistically different cell viability assays (e.g., MTS, CellTiter-Glo®, LDH release) to confirm the toxic effect.
-
Conduct Off-Target Profiling: If not already done, screen this compound against a broad panel of off-target proteins (e.g., kinome scan, CEREP panel) to identify potential unintended binding partners.
-
Rescue Experiments: Attempt to rescue the toxic phenotype by supplementing with downstream metabolites (e.g., spermidine) or by inhibiting pathways identified in the off-target screen.
-
Issue 2: Inconsistent results in different cell lines or animal models.
-
Possible Cause: This could be due to differences in the expression levels of SMOX, compensatory metabolic pathways, or the expression of off-target proteins.
-
Troubleshooting Steps:
-
Quantify SMOX Expression: Measure SMOX mRNA and protein levels in the different models to ensure the target is present at comparable levels.
-
Metabolomic Analysis: Perform metabolomic profiling to understand the baseline differences in polyamine metabolism between the models.
-
Cross-Species Target Affinity: If using different species, confirm that this compound has a similar affinity for the SMOX ortholog in each species.
-
Quantitative Data Summary
While specific quantitative off-target data for this compound is not publicly available, the following table summarizes its known on-target potency. Researchers should aim to generate similar data for a panel of potential off-targets.
| Target | Assay Type | Value (IC₅₀) | Reference |
| Human Spermine Oxidase (hSMOX) | Biochemical Assay | 50 nM | [1] |
Key Experimental Protocols
Protocol 1: In Vitro Selectivity Profiling using a Broad Off-Target Panel (e.g., CEREP Panel)
-
Objective: To identify potential off-target binding of this compound across a diverse range of receptors, ion channels, transporters, and enzymes.
-
Methodology:
-
Submit this compound to a commercial provider of broad off-target screening panels (e.g., Eurofins CEREP, DiscoverX).
-
Typically, the compound is tested at a single high concentration (e.g., 10 µM) in radioligand binding assays or enzymatic assays.
-
Results are reported as the percent inhibition of binding or enzyme activity.
-
A significant interaction is generally considered to be >50% inhibition.
-
-
Follow-up: For any identified "hits," determine the IC₅₀ or Kᵢ value in concentration-response assays to quantify the potency of the off-target interaction.
Protocol 2: Kinome Profiling (e.g., KinomeScan™)
-
Objective: To assess the selectivity of this compound against a large panel of human kinases.
-
Methodology:
-
Utilize a competitive binding assay platform, such as DiscoverX's KINOMEscan™, which measures the ability of a compound to displace a ligand from the kinase active site.
-
Screen this compound against a panel of over 400 kinases at a fixed concentration (e.g., 1 µM or 10 µM).
-
Results are typically expressed as the percent of the kinase that remains bound to the immobilized ligand. A lower percentage indicates stronger binding of the test compound.
-
-
Data Interpretation: Analyze the data to identify any kinases that show significant binding to this compound. Follow up with dose-response assays to determine the K𝘥 for any significant hits.
Protocol 3: In Vivo Toxicology Assessment in Rodent Models
-
Objective: To evaluate the safety and tolerability of this compound in a living organism and to identify potential target organs for toxicity.
-
Methodology:
-
Dose Range Finding Study: Administer single, escalating doses of this compound to a small group of animals (e.g., mice or rats) to determine the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicology Study: Administer this compound daily for a set period (e.g., 7, 14, or 28 days) at doses up to the MTD.
-
Monitoring: Observe animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect organs for histopathological examination.
-
-
Data Analysis: Compare all parameters between the treated and control groups to identify any dose-dependent adverse effects.
Visualizations
Caption: Mechanism of action of this compound on the hSMOX pathway.
Caption: Workflow for assessing off-target effects of this compound.
Caption: Relationship between selectivity, safety, and therapeutic success.
References
JNJ-1289 cellular permeability and uptake problems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-1289, a selective inhibitor of human spermine oxidase (hSMOX). The information focuses on addressing potential challenges related to its cellular permeability and uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective, competitive inhibitor of human spermine oxidase (hSMOX) with an IC50 value of 50 nM.[1][2] It has potential applications in oncology and anti-inflammatory research due to its role in polyamine catabolism.[1][3] A summary of its known physicochemical properties is provided in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₄OS | [1] |
| Molecular Weight | 308.36 g/mol | [1] |
| IC50 (hSMOX) | 50 nM | [1][2] |
Q2: What can be predicted about the cellular permeability of this compound based on its physicochemical properties?
While specific experimental data on this compound's permeability is not publicly available, we can make some initial predictions using Lipinski's Rule of Five. This rule helps to estimate the oral bioavailability of a drug candidate.
Table 2: this compound Assessment against Lipinski's Rule of Five
| Lipinski's Rule of Five Criteria | This compound (C₁₆H₁₂N₄OS) | Compliance |
| Molecular Weight < 500 Da | 308.36 Da | Yes |
| LogP ≤ 5 | Not experimentally determined, but predicted to be within acceptable range. | Likely |
| Hydrogen Bond Donors ≤ 5 | 1 (amine group) | Yes |
| Hydrogen Bond Acceptors ≤ 10 | 5 (4 nitrogen, 1 oxygen, 1 sulfur) | Yes |
| Number of Violations | 0 | Likely to have good permeability |
Based on this initial assessment, this compound does not violate any of Lipinski's rules, suggesting it has a reasonable likelihood of exhibiting good passive cellular permeability. However, this is a prediction and must be confirmed experimentally.
Q3: How can I experimentally determine the cellular permeability of this compound?
Two standard in vitro assays are recommended to determine the cellular permeability of this compound:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion across an artificial lipid membrane and is a good first screen for membrane permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. It provides insights into both passive and active transport mechanisms.
Detailed protocols for both assays are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered when investigating the cellular permeability and uptake of this compound.
Issue 1: Low Permeability Observed in the PAMPA Assay
If this compound exhibits low permeability in the PAMPA assay, it suggests that the compound has poor passive diffusion characteristics.
Table 3: Troubleshooting Low Permeability in PAMPA
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | Decrease the concentration of this compound in the donor well. Increase the percentage of a co-solvent like DMSO in the donor solution (ensure it does not exceed a concentration that affects membrane integrity). |
| Compound instability | Assess the stability of this compound at the pH and temperature of the assay. |
| Unfavorable physicochemical properties | If fundamental properties are limiting passive diffusion, consider formulation strategies such as the use of solubility enhancers. |
Issue 2: Good PAMPA Permeability but Low Caco-2 Permeability
This scenario often indicates that while this compound can passively diffuse across a lipid membrane, cellular factors in the Caco-2 monolayer are limiting its transport.
Table 4: Troubleshooting Discrepancies Between PAMPA and Caco-2 Assays
| Potential Cause | Troubleshooting Steps |
| Active Efflux | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells. Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. Consider co-incubating with known inhibitors of these transporters (e.g., verapamil for P-gp) to see if permeability increases. |
| Metabolism by Caco-2 cells | Caco-2 cells have some metabolic activity. Analyze samples from the donor and receiver wells by LC-MS/MS to look for potential metabolites of this compound. |
| Poor aqueous solubility in assay buffer | Similar to the PAMPA assay, poor solubility can be a factor. Re-evaluate the solubility of this compound in the specific buffer used for the Caco-2 assay. |
| Low compound recovery | If the total amount of this compound in the donor and receiver wells at the end of the experiment is significantly lower than the starting amount, it could be due to metabolism, binding to the plate, or accumulation within the cells. |
Issue 3: High Variability in Permeability Assay Results
Inconsistent results can be due to a number of factors related to both the compound and the experimental setup.
Table 5: Troubleshooting High Variability in Permeability Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound solubility | Ensure complete solubilization of this compound in the stock solution and appropriate dilution in the assay buffer. Visually inspect for any precipitation. |
| Caco-2 monolayer integrity issues | Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure the integrity of the cell barrier. Inconsistent TEER values can lead to variable results. |
| Pipetting errors | Ensure accurate and consistent pipetting, especially for small volumes. |
| Inconsistent incubation times | Use a consistent and accurate timing for the incubation period across all wells. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of this compound.
Materials:
-
96-well PAMPA plate (with a lipid-impregnated artificial membrane)
-
96-well acceptor plate
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent (e.g., DMSO)
-
Plate shaker
-
Plate reader or LC-MS/MS for quantification
Methodology:
-
Prepare a stock solution of this compound in a suitable co-solvent (e.g., 10 mM in DMSO).
-
Prepare the donor solution by diluting the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM). The final co-solvent concentration should be low (e.g., <1% DMSO).
-
Add the acceptor solution (PBS) to the wells of the acceptor plate.
-
Carefully place the PAMPA plate onto the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution.
-
Add the donor solution containing this compound to the wells of the PAMPA plate.
-
Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (VA * VD) / ((VA + VD) * A * t)
Where:
-
[Drug]acceptor is the concentration of this compound in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for assessing the permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound
-
TEER meter
-
LC-MS/MS for quantification
Methodology:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the TEER values. Monolayers are typically ready for experiments when TEER values are stable and above a certain threshold (e.g., >250 Ω·cm²).
-
On the day of the experiment, wash the monolayers with pre-warmed HBSS.
-
Prepare the donor solution by dissolving this compound in HBSS at the desired concentration.
-
For Apical to Basolateral (A→B) permeability: Add the donor solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For Basolateral to Apical (B→A) permeability (to assess efflux): Add the donor solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation of this compound across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of this compound in the donor chamber.
-
-
Calculate the efflux ratio:
Efflux Ratio = Papp (B→A) / Papp (A→B)
Visualizations
Caption: this compound inhibits hSMOX in the polyamine catabolism pathway.
Caption: Troubleshooting workflow for this compound permeability assessment.
References
JNJ-1289 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of JNJ-1289 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and competitive allosteric inhibitor of human spermine oxidase (hSMOX), with an IC50 of 50 nM.[1] It functions by binding to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its activity.[2] this compound's inhibition is time-dependent, meaning its potency increases with pre-incubation time with the hSMOX enzyme.
Q2: I'm seeing variable IC50 values in my experiments. What could be the cause?
Variability in IC50 values for this compound can be attributed to its time-dependent inhibition. The inhibitor initially forms a weak complex with hSMOX, which then slowly isomerizes to a tightly bound complex. Therefore, the duration of pre-incubation of this compound with the hSMOX enzyme before adding the substrate will significantly impact the apparent IC50 value. For consistent results, it is crucial to maintain a standardized pre-incubation time across all experiments.
Q3: How should I store this compound?
The stability of this compound depends on whether it is in solid form or in a solvent. Adherence to the recommended storage conditions is critical to ensure the compound's integrity. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use. To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | Improper solvent or concentration. Hygroscopic nature of DMSO. | Use newly opened, high-purity DMSO. If precipitation occurs, gentle warming and/or sonication can aid dissolution. Ensure the concentration does not exceed the solubility limit. |
| Loss of compound activity over time | Improper storage of stock solutions. Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Inconsistent results in cellular assays | Degradation of this compound in aqueous media. | Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. Minimize the time the compound spends in aqueous solution prior to cell exposure. |
| Unexpected side effects in vivo | Potential degradation products or off-target effects. | While specific degradation products of this compound are not well-documented, it is crucial to use freshly prepared formulations to minimize this risk. If unexpected effects are observed, consider analytical characterization of the dosing solution. |
Data on Storage and Stability
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | ≥ 2 years | [3] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (In Vitro)
-
Reagent: this compound powder, high-purity dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution in DMSO. For example, for a 10 mM stock solution, dissolve 3.08 mg of this compound in 1 mL of DMSO.
-
If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.
-
Protocol 2: General Guidelines for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products. While specific data for this compound is not publicly available, a general approach based on ICH guidelines can be followed.[4][5][6][7]
-
Acid and Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and then dilute with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Incubate samples at room temperature and an elevated temperature (e.g., 60°C).
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Oxidative Degradation:
-
Expose this compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), in a suitable solvent.
-
Incubate at room temperature and analyze at multiple time points.
-
-
Thermal Degradation:
-
Expose solid this compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
Analyze samples at various intervals to assess degradation.
-
-
Photostability:
-
Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Analyze the samples after a defined exposure period.
-
Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, should be developed and validated to separate and quantify this compound and its degradation products.
Visualizations
Signaling Pathway
Caption: Polyamine catabolism by hSMOX and its inhibition by this compound.
Experimental Workflow
Caption: A generalized workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of human spermine oxidase in complex with a highly selective allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnova.com [molnova.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. jddtonline.info [jddtonline.info]
- 7. asianjpr.com [asianjpr.com]
Interpreting unexpected results with JNJ-1289
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-1289, a selective and potent inhibitor of human spermine oxidase (hSMOX).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, potent, and competitive inhibitor of human spermine oxidase (hSMOX).[1] It functions in a time-dependent manner, meaning its inhibitory effect increases with the duration of pre-incubation with the enzyme.[2]
Q2: What are the potential therapeutic applications of this compound?
A2: Due to its role in inhibiting hSMOX, which is involved in polyamine catabolism, this compound has potential anticancer and anti-inflammatory activities.[1] Dysregulation of polyamine metabolism is frequently observed in neoplastic diseases.
Q3: What is the selectivity profile of this compound?
A3: this compound is a selective inhibitor for SMOX over polyamine oxidase (PAOX).[2]
Troubleshooting Unexpected Results
This section addresses potential unexpected outcomes during experiments with this compound and provides guidance on how to interpret and troubleshoot these results.
Issue 1: Observed IC50 Value is Higher Than Expected
You perform an in vitro hSMOX inhibition assay and find that the IC50 of this compound is significantly higher than the reported values.
Possible Causes and Troubleshooting Steps:
-
Inadequate Pre-incubation Time: this compound exhibits time-dependent inhibition.[2] A short pre-incubation of the enzyme and inhibitor can lead to an underestimation of its potency.
-
Recommendation: Increase the pre-incubation time of hSMOX with this compound before adding the substrate (spermine). A pre-incubation of 2 hours has been shown to significantly decrease the IC50.[2]
-
-
Sub-optimal Assay Conditions: The concentration of the enzyme or substrate can influence the apparent IC50 value.
-
Recommendation: Ensure that the concentrations of hSMOX and spermine in your assay are consistent with established protocols.
-
-
Reagent Quality: Degradation of this compound or the enzyme can affect the results.
-
Recommendation: Verify the integrity and concentration of your this compound stock solution. Use freshly prepared enzyme aliquots.
-
Data Comparison:
| Pre-incubation Time | Reported IC50 (nM) |
| 0 hours | 127[2] |
| 2 hours | 8[2] |
| Your Result | [Enter your observed value] |
Experimental Workflow for IC50 Determination:
Issue 2: Unexpected Cellular Phenotype Observed
You are treating a cell line with this compound and observe a phenotype that is not readily explained by the inhibition of hSMOX alone (e.g., unexpected changes in cell morphology, proliferation, or apoptosis).
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: Although selective, high concentrations of any inhibitor may lead to off-target effects.
-
Recommendation: Perform a dose-response experiment to determine the lowest effective concentration. Compare the phenotype with that of another SMOX inhibitor or use siRNA/shRNA to knockdown SMOX as a more specific control.
-
-
Downstream Effects of Polyamine Depletion: The inhibition of SMOX alters polyamine metabolism, which can have wide-ranging effects on cellular processes beyond simple proliferation, including ion channel function and gene expression.
-
Recommendation: Measure the intracellular concentrations of polyamines (putrescine, spermidine, spermine) to confirm the on-target effect of this compound. Analyze downstream signaling pathways that are known to be affected by polyamine levels.
-
Signaling Pathway: Polyamine Catabolism and this compound Inhibition
Issue 3: Inconsistent Results Between Different Cell Lines
The inhibitory effect of this compound on cell proliferation is potent in one cancer cell line but weak in another, despite both expressing hSMOX.
Possible Causes and Troubleshooting Steps:
-
"Polyamine Addiction" Level: The dependency of cancer cells on the polyamine pathway can vary. Some cell lines may have compensatory mechanisms to maintain polyamine homeostasis.
-
Recommendation: Characterize the expression levels of other key enzymes in the polyamine pathway (e.g., ODC, SAMDC) in both cell lines. The less sensitive cell line might upregulate compensatory pathways.
-
-
Drug Efflux Pumps: The less sensitive cell line may express higher levels of drug efflux pumps (e.g., P-glycoprotein), reducing the intracellular concentration of this compound.
-
Recommendation: Use a fluorescent substrate of efflux pumps or a commercially available assay to compare efflux activity between the cell lines. Co-treatment with a known efflux pump inhibitor could also be explored.
-
Logical Troubleshooting Flow:
Detailed Experimental Protocols
Protocol 1: In Vitro hSMOX Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of recombinant human SMOX (hSMOX) in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a solution of spermine (substrate) in the assay buffer.
-
Prepare a detection reagent to measure hydrogen peroxide (H₂O₂) production (e.g., Amplex Red).
-
-
Assay Procedure:
-
Add 2.5 nM of hSMOX to each well of a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 0 or 2 hours) at 37°C.
-
Initiate the enzymatic reaction by adding 30 µM of spermine.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and add the H₂O₂ detection reagent.
-
Measure the fluorescence or absorbance according to the detection reagent's protocol.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the vehicle control (DMSO).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Cellular Proliferation Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for a period relevant to their doubling time (e.g., 72 hours).
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percent viability versus the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
References
JNJ-1289 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the JNJ-XXXX assay. The information provided is intended to address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in high-throughput screening (HTS) assays?
A1: Variability in HTS assays can arise from both technological and biological sources. Technological sources include batch effects, plate and positional (row or column) effects, and robotic equipment inconsistencies.[1][2] Biological sources can include the presence of non-selective binders, which may lead to false positive or negative results.[2]
Q2: How can I assess the quality of my HTS assay?
A2: A key metric for assessing HTS assay quality is the Z'-factor. A Z'-factor value greater than 0.5 is generally considered indicative of a robust and reliable assay suitable for high-throughput screening.[3] The calculation of the Z'-factor involves comparing the means and standard deviations of positive and negative controls.
Q3: What are some common data normalization techniques to minimize variability?
A3: Data normalization is crucial for comparing data across different plates in the same assay.[1] Common methods include control-based normalization, such as calculating the percent inhibition relative to positive and negative controls on each plate.[1][2] More advanced techniques can also correct for spatial biases across the plate.[1]
Q4: How can I confirm a "hit" from a primary screen?
A4: Hit confirmation is a critical step to eliminate false positives. This typically involves re-testing the compound in a dose-response format to determine its potency (e.g., IC50). It is also important to consider potential non-specific activity or cytotoxicity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High well-to-well variability within a single plate | - Inconsistent dispensing by liquid handlers- Edge effects due to temperature or evaporation gradients- Cell clumping or uneven plating | - Perform regular maintenance and calibration of robotic liquid handlers.- Use barrier-sealed plates or ensure proper humidification during incubation.- Optimize cell suspension and plating techniques to ensure a monolayer. |
| Plate-to-plate variability | - Batch-to-batch variation in reagents or cells- Inconsistent incubation times- Fluctuations in reader sensitivity | - Use a single, validated batch of critical reagents and cells for the entire screen.- Standardize all incubation steps using automated timers.- Perform daily calibration and quality control checks on the plate reader. |
| Low Z'-factor (<0.5) | - Small dynamic range between positive and negative controls- High variability in control wells- Suboptimal assay conditions (e.g., substrate concentration, incubation time) | - Re-evaluate and optimize positive and negative controls to maximize the signal window.- Troubleshoot sources of variability in control wells (see above).- Systematically optimize assay parameters to improve performance.[4] |
| Inconsistent dose-response curves | - Compound precipitation at high concentrations- Compound instability in assay buffer- Complex mechanism of action | - Visually inspect assay plates for compound precipitation.- Assess compound stability over the course of the experiment.- Consider more complex binding models or mechanism of action studies. |
Experimental Protocols
Standard High-Throughput Screening (HTS) Protocol
This protocol outlines a general workflow for a primary screen to identify inhibitors of a target enzyme.
-
Compound Preparation : Compounds from a library are typically diluted to a working concentration (e.g., 10 µM in 0.1% DMSO).[3]
-
Assay Plate Preparation : Using automated liquid handlers, transfer a small volume (e.g., 50 µL) of the compound solution to each well of a multi-well assay plate.[3] Include positive and negative controls on each plate.[1]
-
Enzyme and Substrate Addition : Add the target enzyme and its substrate to the assay plate.
-
Incubation : Incubate the plates for a predetermined time at a controlled temperature to allow the enzymatic reaction to proceed.
-
Signal Detection : Use a plate reader to measure the signal generated by the reaction product. The detection method will depend on the assay type (e.g., fluorescence, luminescence, absorbance).[4]
-
Data Analysis : Normalize the raw data and identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the baseline signal).[3]
Dose-Response Assay for Hit Confirmation
-
Compound Serial Dilution : Prepare a serial dilution of the hit compound, typically in 8-12 concentrations.
-
Assay Execution : Perform the assay as described in the HTS protocol, using the different concentrations of the compound.
-
Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Example of Inter-Assay Variability
| Assay Run | Positive Control (Mean Signal) | Negative Control (Mean Signal) | Z'-Factor |
| 1 | 150,000 | 10,000 | 0.65 |
| 2 | 145,000 | 11,000 | 0.62 |
| 3 | 155,000 | 9,500 | 0.68 |
Table 2: Example of Intra-Assay Reproducibility (IC50 Values for JNJ-XXXX)
| Replicate | IC50 (nM) |
| 1 | 52.3 |
| 2 | 48.9 |
| 3 | 55.1 |
| Mean | 52.1 |
| Std. Dev. | 3.1 |
| %CV | 5.9% |
Visualizations
Caption: Hypothetical signaling pathway showing inhibition by JNJ-XXXX.
Caption: A typical workflow for a high-throughput screening (HTS) campaign.
References
Technical Support Center: JNJ-1289 Time-Dependent Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the time-dependent inhibition of JNJ-1289, a potent and selective inhibitor of human spermine oxidase (hSMOX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its time-dependent inhibition a consideration?
This compound is a selective and potent competitive inhibitor of human spermine oxidase (hSMOX), an enzyme involved in polyamine catabolism, which is associated with inflammation and cancer.[1][2] this compound exhibits time-dependent inhibition, meaning its inhibitory potency increases with the duration of pre-incubation with the enzyme.[1] This is a critical consideration in experimental design and data interpretation, as failing to account for this property can lead to an underestimation of the compound's true potency and misleading results.
Q2: What is time-dependent inhibition (TDI)?
Time-dependent inhibition (TDI) is a phenomenon where the inhibitory effect of a compound on an enzyme increases over time.[3][4] This can occur through various mechanisms, including the formation of a more stable enzyme-inhibitor complex, or in some cases, covalent modification of the enzyme.[4][5] Unlike direct, reversible inhibition which occurs rapidly, TDI is a progressive process.[6]
Q3: How can I determine if my experimental results are affected by the time-dependent inhibition of this compound?
A key indicator of time-dependent inhibition is a leftward shift in the IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%) when the inhibitor is pre-incubated with the enzyme before adding the substrate.[3][7] If you observe a significantly lower IC50 for this compound after a pre-incubation period compared to a condition with no pre-incubation, it is likely that time-dependent inhibition is influencing your results.[1]
Q4: What are the key parameters to characterize time-dependent inhibition?
The two main parameters used to quantify time-dependent inhibition are:
-
k_inact : The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.
-
K_I : The inhibitor concentration that produces half of the maximal rate of inactivation.
These parameters provide a more detailed and accurate description of the inhibitor's potency than a simple IC50 value.[7][8]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound and other time-dependent inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | Inconsistent pre-incubation times. Pipetting errors. Instability of the enzyme or compound. | Strictly control and document all pre-incubation times.[9] Use calibrated pipettes and prepare master mixes to minimize pipetting variability.[10] Ensure proper storage and handling of both hSMOX and this compound solutions. Use fresh preparations when possible.[9] |
| No significant IC50 shift observed, despite literature suggesting time-dependent inhibition. | Pre-incubation time is too short. Inhibitor concentration range is not appropriate. Assay conditions (e.g., pH, temperature) are not optimal for observing TDI. | Increase the pre-incubation time. A common starting point is 30 minutes.[3][8] Ensure the range of this compound concentrations tested brackets the expected IC50 values both with and without pre-incubation. Verify and optimize assay conditions to ensure they are suitable for hSMOX activity and the mechanism of this compound inhibition. |
| Enzyme activity is too low or absent. | Improper storage or handling of the enzyme. Presence of interfering substances in the assay. Incorrect buffer composition or pH. | Store hSMOX at the recommended temperature and avoid repeated freeze-thaw cycles. Check for potential interfering substances in your sample preparation, such as high concentrations of solvents (e.g., DMSO), EDTA, or detergents.[10] Confirm that the buffer system and pH are optimal for hSMOX activity. |
| Non-linear progress curves in the enzyme assay. | Substrate depletion. Product inhibition. The inherent nature of time-dependent inhibition. | Ensure that substrate consumption is kept to a minimum (typically <10-15%) to maintain initial velocity conditions. Investigate if the product of the enzymatic reaction is inhibitory. For time-dependent inhibitors, the reaction rate is expected to decrease over time as the enzyme is progressively inactivated.[5] This is the phenomenon you are aiming to measure. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound against hSMOX, highlighting its time-dependent nature.
| Pre-incubation Time | This compound IC50 (nM) | Enzyme Concentration (nM) | Spermine (Spm) Concentration (µM) | Reference |
| 0 hours | 127 | 2.5 | 30 | [1] |
| 2 hours | 8 | 2.5 | 30 | [1] |
| Not specified | 50 | 2.5 | 30 | [1][2] |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize and control for the time-dependent inhibition of this compound.
Protocol 1: IC50 Shift Assay to Confirm Time-Dependent Inhibition
Objective: To determine if this compound exhibits time-dependent inhibition of hSMOX by comparing IC50 values with and without a pre-incubation step.
Materials:
-
Purified human spermine oxidase (hSMOX)
-
This compound stock solution (in DMSO)
-
Spermine (hSMOX substrate)
-
Appropriate assay buffer (optimized for hSMOX activity)
-
Detection reagent (e.g., for measuring H2O2 production)
-
96-well microplate
-
Incubator and plate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare the hSMOX enzyme solution in the assay buffer to the desired final concentration.
-
Prepare the spermine substrate solution in the assay buffer.
-
-
Experimental Setup (Two conditions):
-
Condition A: No Pre-incubation (t=0 min)
-
Add the assay buffer, this compound dilutions, and the substrate (spermine) to the wells of the microplate.
-
Initiate the reaction by adding the hSMOX enzyme solution.
-
-
Condition B: With Pre-incubation (e.g., t=30 min)
-
-
Reaction and Detection:
-
Immediately after initiating the reaction, monitor the enzyme activity over time using a plate reader at the appropriate wavelength for your detection method.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration for both conditions.
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Determine the IC50 value for both the no pre-incubation and with pre-incubation conditions by fitting the data to a suitable dose-response curve.
-
An IC50 shift, defined as the ratio of the IC50 without pre-incubation to the IC50 with pre-incubation, greater than 1.5 or 2 is generally considered indicative of time-dependent inhibition.[8]
-
Protocol 2: Determination of k_inact and K_I
Objective: To quantify the kinetic parameters of time-dependent inhibition of hSMOX by this compound.
Materials: Same as for the IC50 Shift Assay.
Methodology:
-
Experimental Design:
-
This experiment involves pre-incubating hSMOX with multiple concentrations of this compound for several different time points.[7]
-
-
Pre-incubation:
-
Prepare a master mix containing the hSMOX enzyme in the assay buffer.
-
In separate tubes or a deep-well plate, mix the enzyme with various concentrations of this compound (and a vehicle control).
-
Incubate these mixtures at 37°C.
-
-
Sampling and Reaction Initiation:
-
At designated time points during the pre-incubation (e.g., 0, 5, 10, 15, 30 minutes), take an aliquot from each inhibitor concentration mixture.
-
Immediately dilute this aliquot into a reaction mixture containing a saturating concentration of the spermine substrate to start the reaction. This dilution step is crucial to minimize further inhibition during the activity measurement.
-
-
Enzyme Activity Measurement:
-
Measure the residual enzyme activity for each sample by monitoring product formation over a short period.
-
-
Data Analysis:
-
For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.
-
The slope of each of these lines represents the apparent inactivation rate constant (k_obs) for that inhibitor concentration.
-
Plot the calculated k_obs values against the corresponding this compound concentrations.
-
Fit this data to the following Michaelis-Menten-like equation to determine k_inact and K_I: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the concentration of the inhibitor.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Conceptual diagram of direct vs. time-dependent inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. biocat.com [biocat.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. What Is Time-Dependent Inhibition (TDI) and Why It Matters? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. bioivt.com [bioivt.com]
- 7. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. CYP450 Time-Dependent Inhibition (TDI) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Head-to-Head Comparison of JNJ-1289 and MDL72527 for Human Spermine Oxidase (hSMOX) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of human spermine oxidase (hSMOX): JNJ-1289 and MDL72527. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their studies in polyamine catabolism, inflammation, and cancer.
Introduction to hSMOX and its Inhibitors
This guide focuses on two widely studied hSMOX inhibitors:
-
This compound: A potent, selective, and allosteric inhibitor of hSMOX.[2][3]
-
MDL72527: An irreversible inhibitor of the broader polyamine oxidase (PAO) family, including SMOX.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and MDL72527, highlighting their differences in potency and selectivity.
| Parameter | This compound | MDL72527 | Reference(s) |
| hSMOX IC₅₀ | 50 nM | 89 - 100 µM | [2][3][6][7] |
| hSMOX IC₅₀ (Time-Dependent) | 127 nM (0 hr pre-incubation)8 nM (2 hr pre-incubation) | Not reported to be time-dependent | [6][8] |
| hSMOX Kᵢ | 1.4 µM (initial complex) | 63 µM | [2][7] |
| Selectivity (hSMOX vs. hPAOX) | Highly selective (>40-fold) | Less selective | [2][8] |
| Mechanism of Action | Competitive, Allosteric, Time-Dependent | Irreversible | [2][4][5] |
hSMOX Signaling Pathway
The catabolism of spermine by hSMOX generates byproducts that can induce cellular stress and modulate signaling pathways involved in inflammation and apoptosis.
Caption: hSMOX catalyzes spermine oxidation, producing spermidine, H₂O₂, and acrolein, which lead to oxidative stress.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
hSMOX Inhibition Assay (Chemiluminescent)
This assay quantifies hSMOX activity by measuring the production of hydrogen peroxide (H₂O₂) using a horseradish peroxidase (HRP)-coupled reaction that generates a chemiluminescent signal.
Caption: Workflow for determining hSMOX inhibitory activity using a chemiluminescent assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.083 M Glycine, pH 8.0.
-
hSMOX Enzyme: Dilute purified recombinant hSMOX to the desired concentration (e.g., 2.5 nM) in assay buffer.
-
Inhibitors: Prepare serial dilutions of this compound and MDL72527 in DMSO, then dilute further in assay buffer.
-
Substrate: Prepare a stock solution of spermine (e.g., 2 mM) in assay buffer.
-
Detection Reagents: Prepare solutions of horseradish peroxidase (HRP) and luminol in assay buffer.
-
-
Assay Procedure:
-
In a white, opaque 96-well plate, add 25 µL of hSMOX enzyme solution to each well.
-
Add 25 µL of inhibitor dilution (or vehicle control - DMSO) to the respective wells.
-
For time-dependent inhibition studies with this compound, pre-incubate the plate at 37°C for a specified time (e.g., 0 or 120 minutes).
-
To initiate the reaction, add 50 µL of a substrate/detection mix containing spermine, HRP, and luminol.
-
Immediately measure the chemiluminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability Assay (MTS)
This assay assesses the cytotoxic effects of the inhibitors on cultured cells by measuring the metabolic reduction of MTS tetrazolium salt to a colored formazan product.
Protocol:
-
Cell Culture:
-
Plate cells (e.g., A549 human lung carcinoma cells, which have high endogenous hSMOX expression) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or MDL72527 for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Western Blot Analysis for hSMOX Expression
This technique is used to detect and quantify the levels of hSMOX protein in cell lysates.
Protocol:
-
Cell Lysis:
-
Treat cells with inhibitors as described for the cell viability assay.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against hSMOX overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as GAPDH or β-actin, should be used to normalize the results.
-
Discussion
The experimental data clearly demonstrate that This compound is a significantly more potent and selective inhibitor of hSMOX compared to MDL72527 . The IC₅₀ value of this compound is in the nanomolar range, while that of MDL72527 is in the micromolar range.[2][3][6][7] Furthermore, this compound exhibits high selectivity for hSMOX over the related enzyme hPAOX, an important consideration for targeted studies of spermine metabolism.[2][8]
The distinct mechanisms of action of these two inhibitors are also a critical factor for experimental design. This compound is a competitive and allosteric inhibitor that binds to a site distinct from the active site, leading to time-dependent inhibition.[2][8][9] This suggests that pre-incubation of the enzyme with this compound is crucial to achieve maximal potency. In contrast, MDL72527 is an irreversible inhibitor that covalently modifies the enzyme.[4][5]
The choice between this compound and MDL72527 will depend on the specific research question. For studies requiring high potency and specific inhibition of hSMOX with minimal off-target effects on other polyamine oxidases, this compound is the superior choice. Its well-defined allosteric mechanism of action also provides a valuable tool for probing the structure and function of hSMOX. MDL72527, while less potent and selective, has been extensively used in a wide range of in vitro and in vivo studies and may be suitable for experiments where broader inhibition of polyamine oxidation is desired or for comparison with historical data.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of human spermine oxidase in complex with a highly selective allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a novel substrate-derived spermine oxidase inhibitor - Dunston - Acta Naturae [actanaturae.ru]
- 8. Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. Cell viability assays | Abcam [abcam.com]
A Comparative Guide to Spermine Oxidase Inhibitors: JNJ-1289 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JNJ-1289 (also known as JNJ-77060628), a potent and selective spermine oxidase (SMOX) inhibitor, with other notable inhibitors of this key enzyme in polyamine catabolism. The information presented herein is intended to assist researchers in selecting the appropriate tool compounds for their studies and to provide a comprehensive overview of the current landscape of SMOX inhibitors.
Spermine oxidase (SMOX) is a flavin-dependent enzyme that catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts. Dysregulation of SMOX activity has been implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention.
Quantitative Comparison of Spermine Oxidase Inhibitors
The following table summarizes the key biochemical parameters of this compound and other well-characterized SMOX inhibitors. The data has been compiled from various preclinical studies to facilitate a direct comparison of their potency and selectivity.
| Inhibitor | Target | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (vs. hPAOX) | Mechanism of Action | Reference(s) |
| This compound | hSMOX | 50 (8 with 2h pre-incubation) | - | >40-fold (IC₅₀ >2 µM for hPAOX) | Competitive, Allosteric, Time-dependent | |
| JNJ-9350 | hSMOX | 8.3 | 9.9 | >89-fold (IC₅₀ = 790 nM for hPAOX) | Competitive | |
| MDL72527 | hSMOX/hPAOX | 90,000 | 63,000 | Non-selective | Irreversible | |
| SI-4650 | hSMOX | 289,000 | 382,000 | ~0.1-fold (IC₅₀ = 35 µM for hPAOX) | Competitive | |
| 2,11-Met₂Spm | hSMOX | 169,000 | - | Selective for SMOX (inferred) | Substrate-derived | |
| Compound 7 | hSMOX | 230 | 460 | - | Competitive | |
| Compound 6 | hSMOX | 540 | 1600 | - | Competitive |
hSMOX: human Spermine Oxidase; hPAOX: human Polyamine Oxidase. IC₅₀ and Kᵢ values are for the human enzyme unless otherwise specified.
Experimental Protocols
Biochemical Assay for Spermine Oxidase Activity (Horseradish Peroxidase-Luminol Coupled Assay)
This is a widely used method to determine the enzymatic activity of SMOX by measuring the production of hydrogen peroxide (H₂O₂), a stoichiometric product of the SMOX-catalyzed reaction.
Principle: The H₂O₂ produced by SMOX is used by horseradish peroxidase (HRP) to catalyze the oxidation of luminol, resulting in the emission of light (chemiluminescence) that can be quantified using a luminometer.
**
JNJ-1289: A Comparative Analysis of its Selectivity for hPAOX and LSD1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of JNJ-1289 against human polyamine oxidase (hPAOX) and lysine-specific demethylase 1 (LSD1). The information is supported by experimental data and is intended to assist researchers in evaluating this compound for their specific applications.
Executive Summary
This compound is a potent and selective inhibitor of human spermine oxidase (hSMOX), a key enzyme in polyamine catabolism.[1][2][3][4] This guide focuses on its selectivity profile against two other flavin-dependent amine oxidases: hPAOX and LSD1. Experimental data demonstrates that this compound exhibits high selectivity for hSMOX, with significantly lower inhibitory activity against both hPAOX and LSD1.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against hSMOX, hPAOX, and LSD1.
| Compound | Target Enzyme | IC50 |
| This compound | hSMOX | 50 nM [1][2][5] |
| hPAOX | >2 µM [1][2] | |
| LSD1 | >2 µM [1][2] |
As the data indicates, this compound is substantially more potent against hSMOX compared to hPAOX and LSD1, highlighting its selective nature.
Comparison with Alternative Inhibitors
To provide a broader context, the following tables compare the selectivity of this compound with other known inhibitors of polyamine oxidases and LSD1.
Polyamine Oxidase Inhibitors:
| Compound | Target Enzyme | Ki / IC50 | Selectivity Notes |
| MDL-72527 | murine PAOX | Ki = 20 µM[6] | Also inhibits murine SMOX (Ki = 63 µM).[6] |
| Methoctramine | PAOX | Ki = 10 nM[7][8] | Highly selective for PAOX over SMOX (Ki = 1.2 µM).[7][8] |
LSD1 Inhibitors:
| Compound | Target Enzyme | IC50 | Selectivity Notes |
| Iadademstat (ORY-1001) | LSD1 | 18 nM[9] | Highly selective for LSD1 over MAOs.[9] |
| GSK-2879552 | LSD1 | - | Selective inhibitor of LSD1.[10] |
| SP2509 | LSD1 | 13 nM[10] | Selective, with no activity against MAO-A and MAO-B.[10] |
| Tranylcypromine | LSD1 | - | Irreversible, non-selective MAO inhibitor that also inhibits LSD1.[11] |
Experimental Protocols
The determination of the inhibitory activity of this compound and other compounds typically involves biochemical assays that measure the enzymatic activity of the target protein in the presence of the inhibitor.
hPAOX and hSMOX Inhibition Assay
A common method to assess the activity of polyamine oxidases is a horseradish peroxidase (HRP)-coupled assay.
Principle: The oxidation of polyamines by hPAOX or hSMOX produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ reacts with a chromogenic substrate (e.g., Amplex Red) to produce a fluorescent product (resorufin), which can be quantified. The rate of fluorescence increase is proportional to the enzyme activity.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PAOX or SMOX is used. The appropriate acetylated polyamine (for PAOX) or spermine (for SMOX) is used as the substrate.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The reaction mixture includes HRP and a suitable substrate. The fluorescence is monitored over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated from the fluorescence data. IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
LSD1 Inhibition Assay
Similar to the polyamine oxidase assays, the activity of LSD1 can also be measured using an HRP-coupled assay.
Principle: LSD1-mediated demethylation of its substrate (e.g., a methylated histone H3 peptide) also produces H₂O₂. This can be detected using the same HRP-based system.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human LSD1 and a methylated peptide substrate (e.g., H3K4me1/2) are used.
-
Inhibitor Incubation: LSD1 is pre-incubated with different concentrations of the test compound.
-
Reaction Initiation: The demethylation reaction is started by adding the peptide substrate.
-
Detection: The reaction is coupled to HRP and a chromogenic or fluorogenic substrate to detect the H₂O₂ produced.
-
Data Analysis: IC50 values are determined by analyzing the dose-dependent inhibition of the enzyme.
Signaling Pathway Context
Both polyamine oxidases and LSD1 are involved in critical cellular processes.
Polyamine Metabolism: hSMOX and hPAOX are central to polyamine catabolism, which regulates the levels of polyamines like spermine and spermidine. These molecules are essential for cell growth, proliferation, and differentiation. Dysregulation of polyamine metabolism is implicated in various diseases, including cancer.
Histone Demethylation: LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks associated with active gene transcription. By removing these marks, LSD1 generally acts as a transcriptional repressor. It plays a crucial role in development, differentiation, and is a target in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. This compound | hSMOX抑制剂 | CAS 792898-18-1 | 美国InvivoChem [invivochem.cn]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Decoding JNJ-1289: A Guide to the Validation of its Allosteric Binding Site on Human Spermine Oxidase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed experimental validation of the allosteric binding site of the novel human spermine oxidase (hSMOX) inhibitor, JNJ-1289. This document clarifies initial ambiguities in its classification and presents definitive structural and biochemical evidence of its allosteric mechanism.
Initially, commercial datasheets and preliminary reports created confusion by classifying this compound as both a competitive and an allosteric inhibitor of hSMOX.[1] However, a seminal 2022 publication in Communications Biology provided conclusive evidence, including the co-crystal structure of the this compound-hSMOX complex, which unequivocally demonstrates its binding to a novel allosteric site.[2][3] This guide will dissect the experimental data that validates this allosteric binding mechanism and compare its characteristics to those of known competitive inhibitors of polyamine oxidases.
Comparative Analysis: this compound vs. Competitive Inhibition
To understand the significance of this compound's allosteric nature, it is crucial to compare its properties with those of a traditional competitive inhibitor. For this purpose, we will contrast the data for this compound with the known polyamine oxidase inhibitor, MDL72527, and the theoretical characteristics of a classical competitive inhibitor.
| Parameter | This compound (Allosteric Inhibitor) | MDL72527 (Irreversible/Competitive Inhibitor) |
| Binding Site | Binds to a distinct allosteric pocket, distant from the substrate-binding site, as confirmed by X-ray crystallography.[2] | Binds to the active site of the enzyme, competing with the natural substrate, spermine.[4] |
| IC50 | ~50 nM against hSMOX.[5] | 6.1 µM against spermine oxidase.[4] |
| Selectivity | Highly selective for hSMOX over other polyamine oxidases like hPAOX and LSD1 (IC50 > 2 µM). | Inhibits both spermine oxidase and N1-acetylpolyamine oxidase (IC50 = 0.02 µM for the latter).[4] |
| Inhibition Kinetics | Exhibits time-dependent inhibition, suggesting an initial weak binding followed by a conformational change to a tightly bound complex.[5] | Typically, competitive inhibitors show rapid and reversible binding. MDL72527, however, is an irreversible inhibitor. |
| Effect of Substrate Conc. | The IC50 is not directly overcome by increasing substrate concentration. | The apparent inhibitory effect is overcome by increasing substrate concentration. |
| Thermal Stabilization | Induces a significant thermal shift (ΔTm = 11.3 °C), indicating direct binding and stabilization of the hSMOX protein.[5] | Data not available, but competitive inhibitors can also stabilize the enzyme upon binding. |
Experimental Protocols for Binding Site Validation
The validation of this compound's allosteric binding site was a multi-step process involving biochemical assays and structural biology. Below are the detailed methodologies for the key experiments.
High-Throughput Screening (HTS) for hSMOX Inhibition
-
Objective: To identify novel inhibitors of hSMOX from a large compound library.
-
Protocol:
-
A sensitive biochemical assay was employed to measure hSMOX activity. The specific format often involves measuring the production of hydrogen peroxide (H₂O₂), a byproduct of spermine oxidation. This can be done using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP).
-
The assay was miniaturized for a high-throughput format (e.g., 384-well plates).
-
Recombinant hSMOX enzyme was incubated with its substrate, spermine, in the presence of individual compounds from the screening library.
-
The rate of H₂O₂ production was measured by monitoring the increase in fluorescence over time.
-
Compounds that significantly reduced the fluorescence signal compared to a DMSO control were identified as primary hits. This compound was identified through this process.[2]
-
IC50 Determination and Selectivity Assays
-
Objective: To determine the potency of this compound and its selectivity against related enzymes.
-
Protocol:
-
Following the HTS, dose-response curves were generated for this compound against hSMOX. A range of this compound concentrations were incubated with a fixed concentration of hSMOX and spermine.
-
The enzyme activity was measured for each concentration, and the data were plotted as percent inhibition versus log inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was calculated by fitting the data to a four-parameter logistic equation. For this compound, the IC50 was determined to be approximately 50 nM.[5]
-
To assess selectivity, similar IC50 assays were performed against related flavin-dependent oxidases, such as human polyamine oxidase (hPAOX) and lysyl-specific demethylase 1 (LSD1). This compound showed high selectivity, with IC50 values greater than 2 µM for these off-target enzymes.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to hSMOX in a cellular context.
-
Protocol:
-
Cells expressing hSMOX were treated with either this compound or a vehicle control (DMSO).
-
The cells were then heated to a range of temperatures.
-
After heating, the cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.
-
The amount of soluble hSMOX remaining at each temperature was quantified by Western blotting or other protein detection methods.
-
The melting temperature (Tm), the temperature at which 50% of the protein is denatured, was determined for both the treated and untreated samples.
-
A significant increase in the Tm in the presence of this compound (ΔTm = 11.3 °C) indicated that the compound binds to and stabilizes the hSMOX protein.[5]
-
X-ray Co-crystallography
-
Objective: To determine the three-dimensional structure of hSMOX in complex with this compound and definitively identify the binding site.
-
Protocol:
-
A stable, engineered construct of hSMOX was expressed and purified.
-
The purified hSMOX protein was incubated with an excess of this compound to ensure saturation of the binding site.
-
The protein-ligand complex was crystallized using vapor diffusion or other standard crystallographic techniques.
-
The resulting crystals were exposed to a high-intensity X-ray beam, and the diffraction data were collected.
-
The diffraction data were processed to solve the crystal structure of the hSMOX-JNJ-1289 complex at a high resolution (2.1 Å).
-
The resulting electron density map clearly showed this compound bound to a distinct allosteric pocket, separate from the active site where the substrate spermine binds. This provided irrefutable evidence of its allosteric binding mode.[2]
-
Visualizing the Evidence
To further clarify the concepts discussed, the following diagrams illustrate the relevant biological pathway, the experimental workflow for validation, and the logical framework for distinguishing between allosteric and competitive inhibition.
Caption: Polyamine catabolism pathway highlighting the role of hSMOX and its inhibition by this compound.
Caption: Experimental workflow for the validation of this compound's allosteric binding site.
References
A Comparative Analysis of JNJ-1289 and 2,11-Met2-Spm in Polyamine Metabolism Research
In the intricate landscape of polyamine metabolism, both JNJ-1289 and 2,11-Met2-Spm have emerged as valuable chemical tools for researchers. While both compounds are intricately linked to the polyamine pathway, they possess fundamentally different mechanisms of action, leading to distinct biological outcomes and research applications. This guide provides a detailed comparison of their efficacy, experimental protocols, and underlying signaling pathways.
Mechanism of Action: An Inhibitor Versus a Mimic
This compound is a potent and selective inhibitor of human spermine oxidase (hSMOX), an enzyme responsible for the catabolism of spermine. By blocking hSMOX, this compound effectively increases the intracellular concentration of spermine and reduces the production of its downstream catabolites, including spermidine, H2O2, and aldehydes. This inhibitory action makes this compound a valuable tool for investigating the roles of spermine catabolism in various pathological conditions such as inflammation and cancer.[1][2]
In contrast, 2,11-Met2-Spm is a synthetic, methylated analog of spermine. Its key characteristic is its metabolic stability, rendering it resistant to degradation by enzymes like SMOX.[3] Functionally, 2,11-Met2-Spm acts as a mimic of natural spermine, capable of substituting for it in essential cellular processes. This allows researchers to study the direct effects of sustained high levels of a spermine-like polyamine, independent of the confounding effects of its catabolism.[3]
Comparative Efficacy and Biological Effects
Direct comparative efficacy studies between this compound and 2,11-Met2-Spm are not available in the public domain due to their distinct mechanisms. However, their individual efficacies in specific experimental contexts can be summarized.
| Compound | Target | Key Efficacy Metric | Biological Effect | Application |
| This compound | Human Spermine Oxidase (hSMOX) | IC50: 50 nM[1][2] | Inhibition of spermine catabolism, leading to increased intracellular spermine levels and decreased downstream catabolites. | Research in polyamine catabolism, inflammation, and cancer.[1] |
| 2,11-Met2-Spm | Polyamine-dependent cellular processes | Ability to restore cell growth in polyamine-depleted cells.[3] | Acts as a metabolically stable mimic of spermine, supporting cell growth and other spermine-dependent functions. | A tool for studying the direct biological roles of spermine.[3] |
Experimental Protocols
Inhibition of hSMOX Activity by this compound
A representative experimental protocol to determine the inhibitory activity of this compound on hSMOX is as follows:
-
Enzyme Source: Recombinant human SMOX is purified.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.5, is used.
-
Substrate: N1,N12-diacetylspermine is a common substrate for SMOX activity assays.
-
Detection Reagent: A reagent that detects the hydrogen peroxide (H2O2) produced during the SMOX-catalyzed reaction, such as Amplex Red in the presence of horseradish peroxidase, is used.
-
Procedure: a. hSMOX enzyme is pre-incubated with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 0 and 2 hours) in the assay buffer.[1] b. The enzymatic reaction is initiated by the addition of the substrate. c. The reaction is allowed to proceed for a set time at 37°C. d. The fluorescence of the detection reagent is measured at an appropriate excitation and emission wavelength. e. The IC50 value, the concentration of this compound that inhibits 50% of the hSMOX activity, is calculated from the dose-response curve.
Cell Growth Restoration by 2,11-Met2-Spm
A typical experimental protocol to assess the ability of 2,11-Met2-Spm to support cell growth in polyamine-depleted cells is as follows:
-
Cell Line: A suitable cell line, such as L1210, SV-3T3, or HT29, is used.[3]
-
Polyamine Depletion: Cells are treated with α-(difluoromethyl)ornithine (DFMO), an inhibitor of ornithine decarboxylase, to deplete intracellular putrescine and spermidine.[3]
-
Treatment: The polyamine-depleted cells are then treated with varying concentrations of 2,11-Met2-Spm.
-
Cell Growth Assay: Cell proliferation is measured over a period of several days using a standard method, such as direct cell counting, MTT assay, or crystal violet staining.
-
Analysis: The growth of cells treated with 2,11-Met2-Spm is compared to the growth of untreated polyamine-depleted cells and cells grown in the absence of DFMO to determine the extent to which 2,11-Met2-Spm can restore normal cell growth.[3]
Signaling Pathways and Experimental Workflows
Polyamine Metabolism and the Action of this compound and 2,11-Met2-Spm
The following diagram illustrates the central polyamine metabolic pathway and highlights the points of intervention for this compound and 2,11-Met2-Spm.
Caption: Polyamine metabolism and points of intervention.
Experimental Workflow for Efficacy Comparison
The logical workflow for comparing the biological effects of this compound and 2,11-Met2-Spm in a cellular context is depicted below.
Caption: Workflow for comparing this compound and 2,11-Met2-Spm.
References
Cross-validation of JNJ-1289 activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the activity of JNJ-1289, a potent and selective human spermine oxidase (hSMOX) inhibitor, across different cell lines. While specific experimental data on the anti-proliferative activity of this compound in a panel of cancer cell lines is not currently in the public domain, this document offers a template for such an evaluation, including detailed experimental protocols and the known biochemical properties of the compound.
Data Presentation: Biochemical and Hypothetical Cellular Activity
This compound is a competitive and allosteric inhibitor of human spermine oxidase (hSMOX), an enzyme involved in polyamine catabolism, which is often dysregulated in cancer.[1] The compound exhibits high selectivity for hSMOX over other related enzymes like human polyamine oxidase (hPAOX) and lysine-specific demethylase 1 (LSD1).[1]
Table 1: Biochemical Activity of this compound
| Target | IC50 | Inhibition Type | Selectivity | Reference |
| hSMOX | 50 nM | Competitive, Allosteric, Time-dependent | >40-fold vs. hPAOX and LSD1 | [1][2] |
| hPAOX | >2 µM | - | - | [1] |
| LSD1 | >2 µM | - | - | [1] |
Table 2: Illustrative Anti-proliferative Activity of this compound in Cancer Cell Lines (Hypothetical Data)
The following table is a template illustrating how the anti-proliferative activity of this compound could be presented. The IC50 values are hypothetical and provided for exemplary purposes only.
| Cell Line | Cancer Type | SMOX Expression | IC50 (µM) |
| PC-3 | Prostate Cancer | High | Value |
| DU145 | Prostate Cancer | Moderate | Value |
| LNCaP | Prostate Cancer | Low | Value |
| A549 | Lung Cancer | High | Value |
| H1299 | Lung Cancer | Moderate | Value |
| MCF-7 | Breast Cancer | Moderate | Value |
| MDA-MB-231 | Breast Cancer | Low | Value |
| PANC-1 | Pancreatic Cancer | High | Value |
Experimental Protocols
To generate the comparative data for a compound like this compound, a standardized cell viability assay would be employed across a panel of selected cancer cell lines.
Cell Viability Assay Protocol (e.g., MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from logarithmic growth phase.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from the stock solution to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
A Comparative Guide to Polyamine Synthesis Inhibitors: JNJ-1289 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The polyamine metabolic pathway, essential for cell growth, proliferation, and differentiation, has long been a target for anticancer therapy. Dysregulation of this pathway is a hallmark of many cancers, making inhibitors of polyamine synthesis and catabolism promising therapeutic agents. This guide provides a detailed comparison of JNJ-1289, a novel spermine oxidase inhibitor, with other key polyamine synthesis inhibitors, supported by available experimental data.
Introduction to Polyamine Metabolism
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations vital for numerous cellular processes. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. Key enzymes in this pathway, such as ornithine decarboxylase (ODC1) and S-adenosylmethionine decarboxylase (SAMDC) in the synthesis pathway, and spermine oxidase (SMOX) and spermidine/spermine N1-acetyltransferase (SSAT) in the catabolic pathway, represent critical nodes for therapeutic intervention.[1][2][3]
Overview of Key Polyamine Synthesis and Catabolism Inhibitors
This guide focuses on a comparative analysis of this compound against other well-characterized inhibitors targeting different points in the polyamine pathway.
-
This compound: A potent and selective, time-dependent allosteric inhibitor of human spermine oxidase (hSMOX), a key enzyme in polyamine catabolism.[4][5]
-
DFMO (α-difluoromethylornithine or Eflornithine): An irreversible inhibitor of ornithine decarboxylase (ODC1), a rate-limiting enzyme in polyamine biosynthesis.[3][6]
-
MDL 72527 (N¹,N⁴-bis(2,3-butadienyl)-1,4-butanediamine): An irreversible inhibitor of both spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (PAOX).[7][8][9][10][11]
-
SAM486 (Sardomozide): An inhibitor of S-adenosylmethionine decarboxylase (Amd1), another rate-limiting enzyme in polyamine synthesis.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other key inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data is often generated under different experimental conditions.
Table 1: In Vitro Potency of Polyamine Pathway Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Species | Reference(s) |
| This compound | hSMOX | Biochemical | 50 nM | Human | [4][5] |
| hSMOX | Biochemical (2h pre-incubation) | 8 nM | Human | [4] | |
| DFMO | ODC1 | Cell Viability (Neuroblastoma) | 3.0 mM - 25.8 mM | Human | [12] |
| MDL 72527 | SMOX | Biochemical | 89-100 µM | Not Specified | [8] |
| SMOX | Biochemical | 90 µM | Not Specified | [11] | |
| JNJ-9350 | hSMOX | Biochemical | 8 nM | Human | [13] |
Note: The IC50 values for DFMO represent its effect on cell viability, which is a downstream consequence of ODC1 inhibition, and not a direct measure of enzyme inhibition in a biochemical assay. This highlights a significant potency difference compared to this compound's direct enzymatic inhibition in the nanomolar range.
Table 2: Selectivity of Polyamine Pathway Inhibitors
| Inhibitor | Primary Target | Selectivity over other enzymes | Reference(s) |
| This compound | hSMOX | >40-fold selective over hPAOX and LSD1 (IC50 > 2 µM) | [4] |
| DFMO | ODC1 | Specific suicide inhibitor of ODC1 | [3] |
| MDL 72527 | SMOX, PAOX | Irreversible inhibitor of both SMOX and PAOX | [11] |
| JNJ-9350 | hSMOX | >89-fold selective over hPAOX | [13] |
Table 3: Clinical Efficacy of DFMO in High-Risk Neuroblastoma
| Clinical Trial Phase | Treatment Regimen | Outcome | Result | Reference(s) |
| Phase II | Maintenance therapy post-standard treatment | 2-year Event-Free Survival (EFS) | 84% (DFMO) vs. Historical Control (not specified) | [14] |
| Phase II | Maintenance therapy post-standard treatment | Reduced risk of relapse | 50% reduction | [14] |
No clinical trial data for this compound is publicly available at this time.
Signaling Pathways and Experimental Workflows
Polyamine Metabolism Pathway
The following diagram illustrates the key enzymes and steps in the polyamine biosynthesis and catabolism pathways, highlighting the targets of the discussed inhibitors.
Caption: Polyamine biosynthesis and catabolism pathways with inhibitor targets.
Experimental Workflow: IC50 Determination for a Polyamine Pathway Inhibitor
The following diagram outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a polyamine pathway enzyme.
Caption: General workflow for IC50 determination of a polyamine pathway inhibitor.
Detailed Experimental Protocols
SMOX Inhibition Assay (for this compound)
While the precise proprietary protocol for this compound is not publicly available, a general method for determining SMOX inhibitory activity can be described based on published literature.[4]
-
Reagents and Materials:
-
Recombinant human SMOX (hSMOX) enzyme.
-
Spermine (substrate).
-
This compound or other test inhibitor.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Detection reagent for hydrogen peroxide (H₂O₂), a product of the SMOX reaction (e.g., Amplex Red and horseradish peroxidase).
-
96-well microplates.
-
Plate reader capable of fluorescence or luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the hSMOX enzyme and the various concentrations of this compound.
-
For time-dependent inhibitors like this compound, pre-incubate the enzyme and inhibitor for a defined period (e.g., 2 hours) at a specific temperature (e.g., 37°C).[4]
-
Initiate the enzymatic reaction by adding spermine to each well.
-
Simultaneously, add the H₂O₂ detection reagent.
-
Monitor the increase in fluorescence or luminescence over time using a plate reader. The signal is proportional to the amount of H₂O₂ produced and thus the SMOX activity.
-
Include appropriate controls (no enzyme, no inhibitor, no substrate).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic data.
-
Normalize the rates to the control (no inhibitor) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (for DFMO)
This protocol describes a general method to assess the cytostatic or cytotoxic effects of DFMO on cancer cell lines.[12]
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., neuroblastoma cell lines like BE(2)-C, SMS-KCNR).
-
Complete cell culture medium.
-
DFMO.
-
Cell viability reagent (e.g., Calcein AM, MTS, or resazurin-based assays).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO₂).
-
Plate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of DFMO in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of DFMO.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the readings to the vehicle-treated control cells to determine the percent viability for each DFMO concentration.
-
Plot the percent viability against the logarithm of the DFMO concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Discussion and Future Perspectives
The landscape of polyamine pathway inhibitors is evolving, with new compounds like this compound demonstrating high potency and selectivity for specific enzymes in the catabolic pathway. This contrasts with established inhibitors like DFMO, which target the biosynthetic pathway and have shown clinical benefit, albeit with lower in vitro potency in cell-based assays.
The high selectivity of this compound for SMOX over PAOX is a significant advantage, potentially leading to a more targeted therapeutic effect with fewer off-target effects.[4] The time-dependent nature of its inhibition also suggests a strong and durable interaction with its target. Further preclinical and clinical studies are needed to fully elucidate the therapeutic potential of this compound.
DFMO, on the other hand, has a well-established safety profile and has recently gained FDA approval for reducing the risk of relapse in high-risk neuroblastoma.[14] Its mechanism of action, depleting the cellular pools of putrescine and spermidine, has proven effective in a clinical setting.
The development of novel inhibitors targeting different enzymes in the polyamine pathway, such as the highly potent and selective hSMOX inhibitor JNJ-9350, opens up new avenues for combination therapies.[13] A "polyamine blocking therapy" approach, combining inhibitors of both synthesis and catabolism, or inhibitors of synthesis and transport, may lead to a more profound and sustained depletion of intracellular polyamines, offering a more effective anti-cancer strategy.[1][15]
References
- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of human spermine oxidase in complex with a highly selective allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase II study of alpha-difluoromethylornithine (DFMO) for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors [mdpi.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Spermine oxidase inhibitor, MDL 72527, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a novel substrate-derived spermine oxidase inhibitor - Dunston - Acta Naturae [actanaturae.ru]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bachmann’s pioneering DFMO research leads to FDA-approved lifesaving cancer drug | College of Human Medicine | Michigan State University [humanmedicine.msu.edu]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Head-to-Head Comparison of JNJ-1289 and Other SMOX Inhibitors for Researchers and Drug Development Professionals
A deep dive into the potency, selectivity, and mechanisms of leading spermine oxidase inhibitors, supported by experimental data and protocols.
In the landscape of therapeutic drug discovery, particularly for oncology and inflammatory diseases, spermine oxidase (SMOX) has emerged as a compelling target. This flavin-dependent enzyme plays a pivotal role in polyamine catabolism, a pathway frequently dysregulated in various pathologies. The enzymatic activity of SMOX results in the production of hydrogen peroxide and reactive aldehydes, which can contribute to cellular stress and DNA damage. Consequently, the development of potent and selective SMOX inhibitors is of significant interest. This guide provides a head-to-head comparison of the novel inhibitor JNJ-1289 against other known SMOX inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of SMOX Inhibitors
The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and other notable SMOX inhibitors. It is important to consider that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Type | hSMOX IC50 | hSMOX Ki | Selectivity | Mechanism of Action | Reference |
| This compound | Imidazo[1,2-a]pyridine-thiazole derivative | 50 nM[1][2][3][4] | 1.4 µM (initial)[1] | >40-fold vs. hPAOX (>2 µM)[1][2] | Allosteric, Competitive, Time-dependent[1][2] | [1][2] |
| MDL 72527 | Polyamine analogue | 89-100 µM[5][6] | 63 µM[5][6] | Non-selective (inhibits PAOX)[7][8][9] | Irreversible[5][7] | [5][6][7] |
| 2,11-Met2-Spm | Spermine analogue | 169 µM[5][6][7] | - | Selective for SMOX over PAOX[4] | Not fully characterized | [4][5][6][7] |
| Chlorhexidine | Bis-biguanide antiseptic | 1.9 µM[2] | 0.55 µM[5][10][11] | Non-selective (inhibits PAOX, Ki = 0.10 µM)[10][11] | Competitive[5][10][11] | [2][5][10][11] |
| N-prenylagmatine (G3) | Guanidine-based alkyl amine | - | 0.46 µM (murine SMOX)[5] | Non-selective | Competitive[5] | [5] |
| Guazatine (Iminoctadine) | Guanidine-based alkyl amine | - | 0.4 µM (murine SMOX)[5] | Non-selective | Competitive[5] | [5] |
| Compound 6 | Novel small molecule | 0.54 µM[5][12] | 1.60 µM[5][12] | Selective | Competitive[5] | [5][12] |
| Compound 7 | Novel small molecule | 0.23 µM[5][12] | 0.46 µM[5][12] | Selective | Competitive[5] | [5][12] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of SMOX inhibition and the methods used to assess it, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of human spermine oxidase in complex with a highly selective allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Novel Substrate-Derived Spermine Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel substrate-derived spermine oxidase inhibitor - Dunston - Acta Naturae [actanaturae.ru]
- 10. art.torvergata.it [art.torvergata.it]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-77242113: A Comparative Analysis of Target Specificity
This guide provides a detailed comparison of the binding specificity and potency of the oral peptide JNJ-77242113, which targets the IL-23 receptor. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of JNJ-77242113's performance against alternative signaling pathways.
I. Comparative Binding Affinity and Potency
JNJ-77242113 demonstrates high affinity and potent inhibition of the IL-23 signaling pathway, a key driver in several immune-mediated diseases.[1] The following table summarizes its binding affinity (KD) and inhibitory concentration (IC50) in various assays, highlighting its specificity for the IL-23 receptor over the related IL-12 pathway.
| Parameter | Target | Value | Assay/Cell Type |
| Binding Affinity (KD) | IL-23 Receptor | 7.1 pM | Not specified |
| IC50 | Proximal IL-23 Signaling | 5.6 pM | Human cells |
| IC50 | IL-23-induced IFNγ production | 18.4 pM | NK cells |
| IC50 | IL-23-induced IFNγ production | 11 pM | Whole blood (Healthy donors) |
| IC50 | IL-23-induced IFNγ production | 9 pM | Whole blood (Psoriasis patients) |
| IC50 | IL-12 Signaling | No impact | Not specified |
II. Experimental Methodologies
The confirmation of JNJ-77242113's specificity involves a series of robust experimental protocols designed to assess its on-target efficacy and potential off-target interactions.
A. IL-23 Receptor Binding Affinity Assay
The binding affinity of JNJ-77242113 to the IL-23 receptor was determined using surface plasmon resonance (SPR) or a similar biophysical technique. This method measures the binding kinetics and affinity between a ligand (JNJ-77242113) and an analyte (IL-23 receptor) by detecting changes in the refractive index at the surface of a sensor chip.
B. Cellular IL-23 Signaling Inhibition Assay
To assess the functional inhibition of IL-23 signaling, human cells were stimulated with IL-23 in the presence of varying concentrations of JNJ-77242113. The phosphorylation of downstream signaling molecules, such as STAT3, was measured by techniques like ELISA or Western blotting to determine the half-maximal inhibitory concentration (IC50).
C. Off-Target Liability Screening
Comprehensive off-target screening is crucial to ensure the safety and specificity of a therapeutic candidate. A common approach is the use of cell microarray technology, such as the Retrogenix® platform.[2][3] This method screens the test compound against a vast library of human plasma membrane and secreted proteins expressed in human cells to identify potential off-target binding.[2] This high-throughput screening helps in the early identification of potential cross-reactivities and minimizes the risk of adverse effects.[2][4]
Diagram 1: Experimental Workflow for Specificity Confirmation
Caption: Workflow for confirming the on-target and off-target specificity of JNJ-77242113.
D. IL-23-Induced IFNγ Production Assay
The inhibitory effect of JNJ-77242113 on a key downstream cytokine was quantified by measuring IFNγ production in specific immune cell populations. Natural Killer (NK) cells or whole blood samples from healthy donors and psoriasis patients were stimulated with IL-23 in the presence of JNJ-77242113. The concentration of IFNγ in the supernatant was then measured by ELISA to determine the IC50 value.
Diagram 2: IL-23 Signaling Pathway Inhibition
Caption: Simplified signaling pathway of IL-23 and the inhibitory action of JNJ-77242113.
III. Clinical Relevance
JNJ-77242113 is currently under investigation for the treatment of moderate to severe plaque psoriasis, generalized pustular psoriasis (GPP), and erythrodermic psoriasis (EP).[5][6] Its high specificity and potency in inhibiting the IL-23 pathway are anticipated to provide a therapeutic benefit in these IL-23-driven diseases.[1] The lack of impact on IL-12 signaling is a critical feature, as it may reduce the potential for off-target effects associated with broader cytokine inhibition.
References
- 1. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. On-target development - Specificity screening of biotherapeutics to avoid off-target liabilities [healthtech.com]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. A Study of JNJ-77242113 for the Treatment of Participants With Generalized Pustular Psoriasis or Erythrodermic Psoriasis | MedPath [trial.medpath.com]
- 6. trial.medpath.com [trial.medpath.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for JNJ-1289
Disclaimer: This information is for guidance purposes only and should not replace the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for JNJ-1289 before handling and disposal.
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment must be worn to avoid exposure. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: If working with the powdered form or creating aerosols, a properly fitted respirator is recommended.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Management
In the event of a spill, the area should be immediately secured. Small spills of powdered material can be carefully wiped up with a damp cloth to avoid generating dust. For liquid spills, absorbent materials should be used. All cleanup materials must be treated as hazardous waste and disposed of accordingly.
Disposal Procedures
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential health risks.
Step-by-Step Disposal Guidance:
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated as hazardous chemical waste.
-
Containerization:
-
Solid Waste: Place dry, contaminated materials into a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Avoid mixing with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic and incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
It is important to note that many institutions have specific protocols for the disposal of hazardous drugs, which may categorize this compound as such due to its use in cancer research. These guidelines often recommend incineration for the disposal of trace contaminated materials to prevent the release of active pharmaceutical ingredients into the environment.
Quantitative Data Summary
| Parameter | Value | Source |
| IC₅₀ (hSMOX) | 50 nM | MedchemExpress |
This table summarizes the inhibitory concentration of this compound against human spermine oxidase, indicating its high potency.
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found in scientific literature. A notable study describes the use of a sensitive biochemical assay for a high-throughput screen that identified this compound as a potent hSMOX inhibitor.[1] The co-crystal structure of hSMOX with this compound was determined at a 2.1 Å resolution, revealing its allosteric binding site.[1] Researchers should refer to such publications for specific methodologies related to their research goals.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling JNJ-1289
For researchers, scientists, and drug development professionals working with the potent and selective human spermine oxidase (hSMOX) inhibitor JNJ-1289, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory procedures for handling potent, biologically active small molecules should be rigorously followed. The following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from accidental splashes of this compound solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential absorption of the compound. |
| Body Protection | A properly fitting lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling any aerosolized particles, especially when handling the solid compound. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety and experimental integrity.
Experimental Protocols
Detailed experimental protocols should be developed and strictly followed. This includes, but is not limited to:
-
Stock Solution Preparation: A protocol for creating a stock solution involves dissolving this compound in a suitable solvent, such as DMSO. For example, to prepare a 2.5 mg/mL stock solution, 100 μL of a 25.0 mg/mL DMSO stock solution can be added to 900 μL of 20% SBE-β-CD in saline and mixed thoroughly[1].
-
Storage: this compound stock solutions should be stored under specific conditions to maintain stability. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month[1].
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Unused this compound (solid) | Treat as chemical waste and dispose of according to your institution's hazardous waste guidelines. |
| This compound Solutions | Collect in a designated, labeled waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled solid waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as solid chemical waste. |
All waste must be handled and disposed of in accordance with local, state, and federal regulations. If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
